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Growth hormone, human

Cat. No.: B13405021
CAS No.: 9002-72-6
M. Wt: 997.8 g/mol
InChI Key: JBUMAHXQYQFIDW-UHFFFAOYSA-N
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Description

Historical Perspectives in Somatotropic Research

The scientific journey to understand human growth hormone has been a long and intricate one, marked by key discoveries and technological advancements. While the recognition of conditions like acromegaly dates back centuries, it wasn't until the late 19th century that a link to pituitary tumors was established. frontiersin.org The early 20th century saw a series of animal experiments that solidified the concept of a growth-promoting hormone originating from the anterior pituitary gland. frontiersin.org

A pivotal moment in somatotropic research occurred in the mid-20th century. In the 1940s, the bovine growth hormone was successfully isolated, followed by the purification of human growth hormone (hGH) in the late 1940s. frontiersin.orgebsco.com Researchers like Choh Hao Li played a crucial role in isolating and characterizing growth hormones from various species. ebsco.comlatimes.com A significant finding from this era was the species specificity of GH; unlike insulin (B600854) from animals, animal growth hormones were found to be ineffective in humans. frontiersin.org

The first therapeutic application of hGH came in 1958 when Maurice Raben successfully treated a boy with growth hormone deficiency using hormone extracted from human cadavers. frontiersin.orgebsco.com This breakthrough offered hope for children with severe short stature. ebsco.com However, the supply of cadaver-derived hGH was extremely limited, restricting its use to research and the treatment of idiopathic short stature. frontiersin.orgwikipedia.org This scarcity drove the need for an alternative source.

The landscape of GH research and therapy was revolutionized in the 1980s with the advent of recombinant DNA technology. frontiersin.org In 1979, scientists used messenger RNA from pituitary tumors to reverse transcribe the hGH gene and insert it into E. coli, leading to the production of biologically active recombinant human growth hormone (rhGH). frontiersin.org This biosynthetic hGH, approved by the FDA in 1985, provided a virtually unlimited and safer supply, overcoming the risks associated with cadaver-derived hormone, which had been linked to Creutzfeldt-Jakob disease. frontiersin.orgwikipedia.orggeneticsunzipped.com The availability of rhGH, with the approved generic name somatropin, expanded clinical research into a broader range of conditions associated with short stature and growth hormone deficiency in both children and adults. frontiersin.orgwikipedia.org

Table 1: Key Milestones in Human Growth Hormone Research

Year Milestone Significance Reference(s)
Late 19th Century Association of acromegaly with pituitary tumors. First link between the pituitary gland and growth disorders. frontiersin.org
Early 20th Century Animal experiments confirm a growth-promoting hormone from the anterior pituitary. Established the existence and origin of growth hormone. frontiersin.org
Late 1940s Purification of human growth hormone. Enabled detailed study of the hormone's structure and function. frontiersin.org
1958 First successful treatment of growth hormone deficiency with cadaver-derived hGH. Demonstrated the therapeutic potential of hGH. frontiersin.orgebsco.com
1979 Development of recombinant human growth hormone (rhGH). Provided a safe and unlimited supply of hGH for therapy and research. frontiersin.org
1985 FDA approval of rhGH for therapeutic use. Revolutionized the treatment of growth hormone deficiency and other conditions. frontiersin.orgwikipedia.org

Evolution of Human Growth Hormone and Receptor Systems

The evolution of human growth hormone (GH) and its receptor (GHR) is a fascinating story of molecular adaptation and co-evolution. While GH is highly conserved among most mammals, primate GH, particularly human GH, shows a remarkable degree of divergence. oup.com The human GH sequence differs significantly from the inferred ancestral mammalian sequence, indicating a period of rapid evolution. oup.com This accelerated evolution appears to have occurred in the common ancestor of higher primates. oup.com

The human growth hormone receptor (GHR) also exhibits species specificity, meaning it can only effectively interact with human or Old World monkey GH. wikipedia.orgoup.com This specificity is a result of co-evolution between the hormone and its receptor. oup.com The GHR belongs to the cytokine receptor superfamily and its activation is crucial for initiating the intracellular signaling cascade that mediates the effects of GH. biorxiv.org

Research into the evolution of the GHR gene has revealed interesting insights. A shortened variant of the GHR gene, known as GHRd3, emerged approximately 1-2 million years ago and was likely predominant in the ancestors of modern humans, as well as in Neanderthals and Denisovans. news-medical.net This variant may have conferred a survival advantage in environments with scarce or unpredictable resources. news-medical.net However, the prevalence of GHRd3 has decreased significantly in some populations, such as East Asians, over the last 30,000 to 50,000 years, possibly due to cultural and technological advancements that buffered against nutritional stress. news-medical.net

The binding of GH to its receptor is a well-characterized process. GH binds to two GHR molecules sequentially, causing them to dimerize, which is a necessary step for activating intracellular signal transduction. oup.combiorxiv.org X-ray crystallography and mutagenesis studies have identified the specific amino acid residues that are critical for this interaction. oup.com Evolutionary analysis has shown that these functionally important sites in both GH and GHR have undergone more significant changes compared to other parts of the molecules, suggesting positive Darwinian selection. oup.com

The evolution of the broader family of receptors for hormones like GH, prolactin, erythropoietin, and thrombopoietin is linked to ancient gene duplication events in vertebrate history. nih.gov It is believed that an ancestral receptor gene duplicated, leading to the separate lineages of these related receptors. nih.govportlandpress.com

Overview of GH as a Pleiotropic Hormone in Academic Research

Growth hormone is recognized as a pleiotropic hormone, meaning it exerts a wide range of effects on various tissues and physiological processes throughout the body. frontiersin.orgscielo.brnih.govnih.gov While its most well-known function is the stimulation of somatic growth, its influence extends to metabolism, the immune system, and cognitive function. wikipedia.orgnih.gov

Metabolic Effects:

GH plays a significant role in regulating carbohydrate, lipid, and protein metabolism. nih.govfrontiersin.orgemjreviews.com It has acute effects of stimulating lipolysis (the breakdown of fat) and ketogenesis, which are important during times of stress and fasting. nih.govresearchgate.net GH can also decrease insulin sensitivity in the liver and muscles, leading to an increase in blood glucose levels. nih.govemjreviews.com In terms of protein metabolism, GH is an anabolic hormone, promoting nitrogen retention and protein synthesis while decreasing protein breakdown. nih.govnih.gov

Table 2: Metabolic Effects of Human Growth Hormone

Metabolic Process Effect of GH Significance Reference(s)
Lipid Metabolism Stimulates lipolysis and increases free fatty acids Provides an energy source, particularly during fasting and stress. nih.govresearchgate.net
Carbohydrate Metabolism Decreases insulin sensitivity, increases hepatic glucose production Can lead to increased blood glucose levels. nih.govfrontiersin.orgemjreviews.com
Protein Metabolism Promotes protein synthesis and nitrogen retention, decreases protein breakdown Anabolic effect, important for growth and tissue repair. nih.govnih.gov

Immunomodulatory Effects:

There is a bidirectional relationship between the neuroendocrine and immune systems, and GH is a key player in this interaction. nih.govresearchgate.net The GH receptor is expressed on various immune cells, including T cells and B cells. nih.gov In vitro and animal studies have shown that GH can stimulate the proliferation of T and B cells, enhance immunoglobulin synthesis, and promote the maturation of myeloid progenitor cells. nih.govresearchgate.net It can also modulate the production of cytokines. nih.gov While severe immunodeficiency is not typically seen in humans with GH deficiency, this may be due to the local production of GH within the immune system itself, which can compensate for the lack of endocrine GH. nih.govparticlepeptides.com

Cognitive Function:

Emerging research indicates that GH may also play a role in cognitive function. nih.govnih.gov GH receptors are found in areas of the central nervous system associated with learning and memory. nih.gov Studies in both animals and humans suggest that GH can influence synaptic plasticity and may have a protective effect on the central nervous system. nih.gov Research has explored the potential for GH to improve cognitive function in various contexts, including after stroke and in cases of GH deficiency. ahajournals.orgresearchgate.netbioscientifica.com

Signaling Pathways:

GH exerts its diverse effects by activating multiple intracellular signaling pathways. nih.govnih.gov Upon binding to its receptor, GH triggers the activation of the Janus kinase 2 (JAK2). nih.govnih.gov This leads to the recruitment and activation of several downstream signaling molecules, including:

STAT transcription factors (especially STAT5): These are crucial for the expression of many GH-target genes, including insulin-like growth factor 1 (IGF-1). nih.govfrontiersin.org

MAPK/ERK pathway: Activated via Shc adapter proteins, this pathway is involved in cell growth and proliferation. nih.govnih.gov

PI3K/Akt pathway: Implicated in cell survival and metabolism. nih.govnih.gov

SH2B1: A scaffold protein that can enhance JAK2 activation and regulate the actin cytoskeleton. nih.gov

The complexity of these signaling networks allows GH to orchestrate a wide range of cellular responses in different tissues. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H132 B13405021 Growth hormone, human CAS No. 9002-72-6

Properties

CAS No.

9002-72-6

Molecular Formula

C72H132

Molecular Weight

997.8 g/mol

IUPAC Name

3-tert-butylcyclooctene;4-tert-butylcyclooctene;5-tert-butylcyclooctene

InChI

InChI=1S/6C12H22/c6*1-12(2,3)11-9-7-5-4-6-8-10-11/h2*7,9,11H,4-6,8,10H2,1-3H3;2*5,7,11H,4,6,8-10H2,1-3H3;2*4-5,11H,6-10H2,1-3H3

InChI Key

JBUMAHXQYQFIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCCC=C1.CC(C)(C)C1CCCCCC=C1

Origin of Product

United States

Biosynthesis and Secretion Dynamics of Human Growth Hormone

Cellular Origin and Synthesis within Somatotrophs

Human growth hormone is synthesized, stored, and secreted by specialized cells called somatotrophs located in the lateral wings of the anterior pituitary gland. wikipedia.orgbritannica.comcolostate.edu These somatotropic cells constitute approximately 50% of the cell population of the anterior pituitary. cambridge.org The synthesis of GH is a process that begins with the transcription of the GH1 gene. cambridge.org This genetic information is then translated into a single-chain polypeptide. wikipedia.orgphysio-pedia.com Somatotrophs release between one and two milligrams of the hormone each day in a pulsatile fashion, with the most significant and predictable peak occurring approximately one hour after the onset of deep sleep. wikipedia.orgbritannica.com

Hypothalamic Regulation of GH Secretion

The secretion of GH from the somatotrophs is primarily regulated by the neurosecretory nuclei of the hypothalamus. wikipedia.org This region of the brain releases peptides that travel through the hypophyseal portal venous system to the anterior pituitary, where they exert either stimulatory or inhibitory effects on GH release. wikipedia.orgcambridge.org The balance between these opposing signals is the principal determinant of the pulsatile pattern of GH secretion. wikipedia.orgphysiology.org

Key Hypothalamic Regulators of Growth Hormone Secretion
HormoneAbbreviationPrimary ActionOrigin
Growth Hormone-Releasing HormoneGHRHStimulatoryHypothalamus (Arcuate Nucleus)
Somatostatin (B550006)SRIF / GHIHInhibitoryHypothalamus (Ventromedial Nucleus) & other tissues

Growth Hormone-Releasing Hormone (GHRH), a 44-amino-acid polypeptide, is the primary stimulator of GH synthesis and secretion. nih.gov It is produced in the arcuate nucleus of the hypothalamus and is released into the portal system to reach the anterior pituitary. nih.gov GHRH acts on pituitary somatotroph cells to stimulate their proliferation and to regulate their ability to produce and secrete growth hormone. nih.gov Upon binding to its specific G protein-coupled receptor (GHRH-R) on the surface of somatotrophs, GHRH initiates a signaling cascade. encyclopedia.pubimmunoway.com This activation primarily involves the adenylate cyclase–cAMP–protein kinase A pathway, which leads to increased transcription of the GH gene and stimulates the synthesis and release of GH. encyclopedia.pubimmunoway.comnih.gov

Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is a peptide hormone that acts as the principal inhibitor of GH secretion. physiology.orgnih.gov It is produced by neuroendocrine neurons in the ventromedial nucleus of the hypothalamus, as well as in other tissues like the pancreas and gastrointestinal tract. wikipedia.orgnih.gov Hypothalamic somatostatin is released into the portal circulation and carried to the anterior pituitary, where it inhibits GH release from somatotroph cells. wikipedia.orgclevelandclinic.org It exerts its effect by binding to its own set of G protein-coupled receptors on the somatotroph membrane, counteracting the stimulatory effects of GHRH. physiology.orgwikipedia.org Somatostatin effectively inhibits GH release in response to GHRH and other stimuli. colostate.eduoup.com

Ghrelin is a peptide hormone primarily produced by the stomach, although it is also synthesized in the hypothalamus. aem-sbem.comnih.gov It is recognized as a potent stimulator of GH secretion. cambridge.orgnih.gov Ghrelin acts by binding to the growth hormone secretagogue receptor (GHSR) on pituitary somatotrophs, potently stimulating the release of GH. colostate.edunih.govnih.gov Research indicates that ghrelin's mechanism involves amplifying the primary pattern of GH secretion, partly by enhancing the responsiveness of somatotrophs to GHRH. aem-sbem.com Studies have shown that ghrelin can act synergistically with GHRH to produce a more robust GH release than either peptide alone. cambridge.orgoup.com An intact endogenous GHRH system is required for the full GH response to ghrelin. nih.gov

Modulators of GH Secretion Patterns

The secretion of human Growth Hormone is not constant but is characterized by a distinct pulsatile pattern. oup.comphysio-pedia.com This episodic release is crucial for its biological effects. physiology.org Several factors, including neural and endogenous rhythms, nutritional status, age, and sex, significantly modulate the patterns of GH secretion. nih.govnih.gov

Neural and Endogenous Rhythms (e.g., Sleep, Pulsatility)

The pulsatile nature of GH secretion is primarily governed by the alternating release of GHRH and somatostatin from the hypothalamus. elsevierpure.comnih.govwikipedia.org GHRH stimulates both the synthesis and release of GH, while somatostatin inhibits its release. oup.comwikipedia.org This interplay results in 8 to 10 distinct pulses of GH secretion over a 24-hour period. oup.com The timing of these secretory bursts is largely determined by hypothalamic somatostatin, which, when its tonic secretion is reduced, permits a burst of GH release. elsevierpure.comnih.gov

Sleep is one of the most potent physiological stimuli for GH secretion. warriorfitnessadventure.com A significant surge in GH release occurs shortly after the onset of sleep, typically in association with the first phase of slow-wave sleep (SWS), also known as deep sleep (stages III and IV). nih.govnih.gov In healthy individuals, as much as 75% of daily hGH secretion occurs during sleep. warriorfitnessadventure.comnulifeinstitute.com This sleep-related GH pulse is considered the most reproducible and is primarily dependent on the release of GHRH. nih.gov Sleep deprivation eliminates this nocturnal surge, while subsequent sleep recovery intensifies it. nih.gov Recent research in animal models has further elucidated the complex interplay between sleep stages and the hormones regulating GH. During REM sleep, both GHRH and somatostatin are thought to surge to increase GH, while during non-REM sleep, somatostatin decreases as GHRH moderately increases to boost GH release. sci.newsberkeley.edu

The pulsatile pattern of GH is physiologically significant, as intermittent delivery of GH has been shown to be more effective than continuous exposure in eliciting its biological effects at the cellular level. physiology.org

Nutritional and Metabolic Signals

Nutritional status and various metabolic signals are critical modulators of GH secretion. karger.comnih.gov These signals can either stimulate or inhibit GH release, ensuring metabolic homeostasis.

Fasting or nutritional deprivation consistently leads to an increase in GH secretion. karger.comnih.gov During fasting, the GH production rate can increase significantly, primarily due to an increase in the frequency and amplitude of GH secretory bursts. nih.govoup.com This is thought to be a mechanism to promote lipolysis and preserve protein and glucose stores during periods of nutrient scarcity. oup.com The elevated GH levels during fasting are accompanied by low concentrations of IGF-I, suggesting a state of peripheral GH resistance and an impairment in the negative feedback loop of IGF-I. nih.gov

Conversely, certain metabolic fuels can suppress GH secretion:

Glucose: Hyperglycemia, or elevated blood glucose levels, is known to inhibit GH secretion. emjreviews.comyoutube.com However, some studies suggest that hyperglycemia may not alter the GH response to a direct GHRH challenge. nih.govoup.com

Free Fatty Acids (FFAs): An elevation in plasma free fatty acids potently suppresses both spontaneous and GHRH-induced GH secretion. youtube.comnih.gov This inhibitory effect is believed to be mediated by an increase in somatostatin secretion. nih.gov

Obesity is also associated with reduced circulating GH concentrations and a blunted GH response to stimuli. karger.com

Summary of Nutritional and Metabolic Influences on GH Secretion
Condition/SignalEffect on GH SecretionPrimary Mediator (if known)
Fasting/Nutritional DeprivationIncreaseIncreased GHRH, Decreased Somatostatin
Hyperglycemia (High Blood Glucose)Decrease/Inhibition-
Elevated Free Fatty Acids (FFAs)Decrease/InhibitionIncreased Somatostatin
ObesityDecrease-
High Amino Acid LevelsIncrease-

Age-Related Changes in GH Secretion Physiology

The secretion of human Growth Hormone undergoes significant changes throughout the lifespan. After peaking during puberty, GH secretion progressively declines from the third decade of life onward, a phenomenon sometimes referred to as the "somatopause". nih.govmedscape.com This decline is estimated to be approximately 15% for every decade of adult life. nih.gov

The age-related decrease in GH secretion is primarily a result of a reduction in the amplitude and mass of GH secretory bursts, rather than a change in their frequency. karger.com This decline is paralleled by changes in body composition that are reminiscent of adult GH deficiency, including a decrease in lean body mass and an increase in visceral adiposity. nih.govnih.gov

Several factors contribute to the hyposomatotropism of aging:

Changes in GHRH and Somatostatin: There may be a relative deficiency in GHRH and ghrelin secretion, coupled with an increase in somatostatin tone in older individuals. nih.gov

Sleep Patterns: The amount of deep, slow-wave sleep, which is critical for the nocturnal GH surge, decreases dramatically with age, contributing to the reduction in nighttime GH secretion. nih.govnih.gov

Body Composition: The age-related increase in body fat, particularly visceral fat, can further inhibit GH secretion. medscape.comnih.gov

The pituitary gland of older individuals also shows a reduced responsiveness to various physiological stimuli for GH release, such as exercise and sleep. nih.gov

Sex-Related Differences in GH Secretory Patterns

The patterns of GH secretion exhibit significant sexual dimorphism in humans. nih.govoup.com These differences are observed in the regularity of pulses, the amplitude of the diurnal rhythm, and the magnitude of basal (inter-pulse) GH levels. oup.com

In general, women tend to have higher mean 24-hour GH concentrations than men. oup.com This is largely due to higher trough or basal GH levels between pulses. oup.com While men typically exhibit large GH pulses at night with relatively low levels during the day, women display a more continuous pattern of secretion with more frequent pulses of more uniform size throughout the day and night. nih.gov The GH secretory pattern in women is also characterized as being more disorderly or less regular than in men, as measured by approximate entropy (ApEn). oup.comphysiology.org

The neuroendocrine mechanisms underlying these differences are also distinct:

Role of GHRH: Endogenous GHRH plays a differential role in maintaining baseline GH levels between the sexes. In women, GHRH is crucial for maintaining inter-pulse GH levels, whereas in men, basal GH secretion appears to be less dependent on GHRH. oup.com

Feedback Sensitivity: Women show less sensitivity to the negative feedback effects of IGF-I compared to men. nih.gov An infusion of recombinant human IGF-I potently suppresses both spontaneous and GHRH-induced GH secretion in men, but has a much lesser effect in women. nih.gov

Sex steroids, particularly estrogen, play a pivotal role in establishing these sexually dimorphic patterns. The stimulatory effect of testosterone (B1683101) on GH secretion in males is largely dependent on its aromatization to estrogen. oup.comelsevierpure.com Estrogen administration has been shown to amplify pulsatile GH secretion, likely by modulating the interplay of GHRH and somatostatin. nih.govnih.gov

Key Sex-Related Differences in Human GH Secretion
ParameterMenWomen
Mean 24h GH ConcentrationLowerHigher
Secretion PatternLarge nocturnal pulses, low daytime levelsMore frequent, continuous, and uniform pulses
Basal (Trough) GH LevelsLowerHigher
Pattern Regularity (ApEn)More regularLess regular (more disorderly)
Dependence on GHRH for Basal SecretionLowHigh
Sensitivity to IGF-I Negative FeedbackHighLow

Molecular Biology and Genetics of Human Growth Hormone

Human Growth Hormone Gene Cluster Organization (GH1, GH2)

The molecular architecture of human growth hormone (hGH) is rooted in a cluster of five structural genes located on the long arm of chromosome 17, specifically in the q22-24 region. wikipedia.orgresearchgate.netoncohemakey.com This gene family, spanning approximately 48 to 55 kilobases (kb), is a product of gene duplication events and includes two growth hormone genes (GH1 and GH2) and three chorionic somatomammotropin (placental lactogen) genes (CSH1, CSH2, and CSHL1). nih.govelsevierpure.comnih.gov All five genes are oriented in the same 5' to 3' transcriptional direction and share a high degree of sequence homology, ranging from 91% to 99%. researchgate.netnih.gov The organization of the gene cluster is as follows: 5'-GH1 - CSHL1 - CSH1 - GH2 - CSH2-3'. elsevierpure.comoxfordreference.com

Each of these genes is composed of five exons and four introns, a structural characteristic that has been conserved throughout their evolution. nih.govoxfordreference.com While structurally similar, the expression of these genes is tissue-specific. The GH1 gene (also known as hGH-N) is exclusively expressed in the somatotropic cells of the anterior pituitary gland and is responsible for producing the primary 22 kDa growth hormone that circulates in the bloodstream. nih.govresearchgate.netbiosyn.com In contrast, the GH2 gene (also known as hGH-V) and the chorionic somatomammotropin genes are expressed in the syncytiotrophoblast cells of the placenta during pregnancy. nih.govresearchgate.netresearchgate.net The GH2 gene encodes a variant of growth hormone that differs from the pituitary form by 13 amino acids. oxfordreference.comnih.gov

GeneCommon NameLocation of ExpressionPrimary Product
GH1Pituitary Growth Hormone (hGH-N)Anterior Pituitary Gland22 kDa Growth Hormone
GH2Placental Growth Hormone (hGH-V)PlacentaGrowth Hormone Variant
CSH1Chorionic Somatomammotropin A (hCS-A)PlacentaChorionic Somatomammotropin
CSH2Chorionic Somatomammotropin B (hCS-B)PlacentaChorionic Somatomammotropin
CSHL1Chorionic Somatomammotropin-Like (hCS-L)Placenta (low expression)Considered a pseudogene by some sources

Transcriptional Regulation of Human Growth Hormone Gene Expression

The expression of the human growth hormone gene, particularly GH1, is a tightly regulated process governed by a complex interplay of transcription factors, hormones, and signaling pathways. nih.govoup.com The pituitary-specific transcription factor-1 (Pit-1) is a key regulator, binding to the promoter region of the GH1 gene and playing a crucial role in the tissue-specific expression of growth hormone. biosyn.combritannica.com

The secretion of growth hormone from the pituitary is primarily controlled by the hypothalamus, which releases two key peptides: growth hormone-releasing hormone (GHRH) and somatostatin (B550006). wikipedia.org GHRH stimulates the transcription of the GH1 gene and the release of growth hormone, while somatostatin inhibits these processes. wikipedia.orgnih.govyoutube.com This regulation occurs through a cascade of intracellular signaling events. For instance, GHRH binding to its receptor on somatotropic cells activates signaling pathways that lead to the increased transcription of the GH1 gene. nih.gov

Furthermore, the expression of the human growth hormone receptor (hGHR) gene is also subject to intricate transcriptional control, ensuring that target tissues can respond appropriately to circulating growth hormone. nih.gov Various transcription factors, acting as downstream effectors of signaling cascades like MAPK and Notch, can modulate hGHR gene expression in response to a variety of stimuli, including other hormones, growth factors, and nutritional status. nih.gov This dual-level of regulation, at both the hormone synthesis and receptor expression stages, allows for precise control over the physiological effects of growth hormone. oup.comnih.gov

Post-Translational Modifications and Isoforms of Human Growth Hormone

Human growth hormone is not a single molecular entity but rather a heterogeneous mixture of various isoforms and post-translationally modified forms. nih.govnih.gov This heterogeneity arises from several mechanisms, including alternative splicing of the GH1 messenger RNA (mRNA), post-translational modifications, and metabolic processing. nih.govresearchgate.net

The primary and most abundant form of pituitary growth hormone is a 22-kilodalton (kDa), 191-amino acid, single-chain polypeptide. wikipedia.orgbiosyn.com However, alternative splicing of the GH1 transcript can produce a 20-kDa isoform, which is also present in circulation. nih.govproteopedia.org In addition to these major isoforms, a variety of post-translational modifications contribute to the diversity of circulating growth hormone. These modifications include:

N(alpha)-acylation

Deamidation

Glycosylation researchgate.net

Phosphorylation nih.gov

Furthermore, both covalent (disulfide-linked) and non-covalent oligomers of growth hormone, ranging up to pentamers, have been identified. nih.govresearchgate.net The placental growth hormone, encoded by the GH2 gene, also exists in glycosylated and non-glycosylated forms. nih.gov The different isoforms and modified forms of growth hormone can exhibit variations in their biological activity and metabolic clearance rates. nih.gov For example, the 20-kDa isoform and placental growth hormone have been reported to have reduced lactogenic activity. nih.gov

Isoform/ModificationOriginKey Characteristics
22-kDa GHPrimary transcript of GH1Most abundant form in circulation
20-kDa GHAlternative splicing of GH1 mRNALacks 15 amino acids
Placental GH (GH-V)Expression of GH2 geneDiffers by 13 amino acids from 22-kDa GH; exists in glycosylated and non-glycosylated forms
Oligomeric formsAggregation of monomeric GHCan be disulfide-linked or non-covalent; may have altered bioactivity
Other modificationsPost-translational processingIncludes acylation, deamidation, phosphorylation, and glycosylation

Genetic Variants and Evolutionary Aspects of Human Growth Hormone and its Receptor

The genes for human growth hormone and its receptor have undergone evolutionary changes, and various genetic variants have been identified that can impact their function. nih.govbiorxiv.org

Mutations in the GH1 gene are a known cause of isolated growth hormone deficiency (IGHD), a condition characterized by slow growth and short stature. biorxiv.orgmedlineplus.gov Over 70 different mutations in the GH1 gene have been identified. medlineplus.gov The severity of IGHD can depend on the nature of the mutation.

IGHD Type IA: This severe form is often caused by large deletions of the GH1 gene, which prevent the production of any growth hormone. medlineplus.gov

IGHD Type IB: This form is associated with mutations that allow for some residual production of growth hormone. medlineplus.gov

IGHD Type II: Many mutations causing this type are located in intron 3 and result in the production of a shorter, non-functional growth hormone that can also interfere with the function of any normal growth hormone produced. medlineplus.gov

These mutations can lead to the production of growth hormone variants with impaired receptor binding or compromised signaling capabilities. biorxiv.org The study of these mutations has provided valuable insights into the structure-function relationships of human growth hormone. themoonlight.iobiorxiv.org

Type of IGHDGenetic BasisFunctional Implication
Type IALarge deletions of the GH1 geneComplete absence of growth hormone production
Type IBVarious mutations throughout the GH1 geneReduced production of functional growth hormone
Type IIMutations often in intron 3 of the GH1 geneProduction of a shorter, non-functional growth hormone that can interfere with normal growth hormone

Genetic variations in the human growth hormone receptor (GHR) gene can also have significant functional consequences. mdpi.comoup.com One of the most studied variants is a deletion of exon 3, known as GHRd3. buffalo.eduprogress.org.uk This polymorphism is common in human populations and is thought to have emerged around one to two million years ago. buffalo.edunews-medical.net

The GHRd3 variant has been associated with increased sensitivity to growth hormone. mdpi.com Research suggests that this variant may have been advantageous in environments with scarce or unpredictable resources, as it may help individuals survive periods of nutritional stress. buffalo.eduprogress.org.uknews-medical.net Studies in children who have experienced severe malnutrition have shown that those with the GHRd3 variant had better outcomes. news-medical.net

The frequency of the GHRd3 allele has changed over time in different human populations. For instance, there has been a significant decrease in its frequency in East Asian populations over the last 30,000 years, suggesting that its selective advantage may have diminished with changes in lifestyle and food availability. buffalo.eduprogress.org.uk The study of GHR variants like GHRd3 provides a window into the evolutionary pressures that have shaped human growth and metabolism. buffalo.edunews-medical.net

VariantGenetic ChangeFunctional Significance
GHRd3Deletion of exon 3Increased sensitivity to growth hormone; may be advantageous in conditions of nutritional stress

Human Growth Hormone Receptor Ghr Mechanisms

GHR Structure and Ligand Binding Kinetics

The GHR is a single-pass transmembrane protein composed of an extracellular domain (ECD), a transmembrane domain (TMD), and an intracellular domain (ICD). wikipedia.org The ECD is responsible for binding to hGH and is characterized by the presence of two fibronectin type III (FNIII) domains. wikipedia.org The intracellular domain lacks intrinsic kinase activity but contains specific motifs, such as the Box1 and Box2 regions, which are essential for the recruitment and activation of associated signaling molecules. nih.gov

The activation of the GHR is initiated by the binding of a single hGH molecule to two GHR molecules, inducing the formation of a ternary GH-(GHR)₂ complex. nih.govpnas.org This process follows a sequential dimerization model where hGH first binds to one GHR monomer with high affinity via its binding site 1. nih.govnih.gov This initial interaction creates a composite binding surface that then allows for the binding of a second GHR monomer with lower affinity through the hormone's binding site 2. nih.govnih.gov

While early models proposed that GH induces the dimerization of receptor monomers, more recent evidence suggests that GHRs can exist as pre-formed, inactive dimers on the cell surface prior to ligand binding. uwa.edu.auoup.com In this updated model, the binding of hGH to the pre-dimerized receptors induces a specific conformational change, rather than dimerization itself, which is the critical step for receptor activation and the initiation of downstream signaling. pnas.orguwa.edu.au This activation mechanism is thought to involve a relative rotation of the receptor subunits within the dimer. uwa.edu.au

Key Models of GHR Activation

Activation ModelDescriptionSupporting Evidence
Ligand-Induced DimerizationA single hGH molecule binds sequentially to two GHR monomers, bringing them together to form an active dimer.Crystal structure of the hGH-(GHR-ECD)₂ complex. nih.gov
Pre-dimerized Receptor ActivationGHRs exist as inactive dimers. Ligand binding induces a conformational change, such as subunit rotation, leading to activation.Fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) studies. uwa.edu.au

The interaction between hGH and GHR is mediated by two distinct binding sites on the hGH molecule, designated as site 1 and site 2, which interact with the extracellular domains of two GHR molecules. nih.govnih.gov Site 1 exhibits a higher affinity for the GHR than site 2. nih.gov Mutagenesis studies have identified several critical residues within the GHR's extracellular domain that are crucial for high-affinity binding of hGH.

A significant contributor to the binding energy at site 1 is a hydrophobic patch on the GHR, with tryptophan residues at positions 104 and 169 playing a pivotal role. nih.gov Tryptophan 104 is also involved in the weaker interactions at site 2. nih.gov The dimerization interface of the GHR extracellular domain, which is formed upon ligand binding, involves approximately eight residues from one ECD and seven from the other, stabilized by hydrogen bonds. oup.com

Critical Residues in hGH-GHR Binding

GHR ResidueLocationRole in Binding
Tryptophan 104Extracellular DomainContributes significantly to the high-affinity site 1 interaction and also plays a role in the site 2 interaction. nih.gov
Tryptophan 169Extracellular DomainA major contributor to the binding energy at site 1. nih.gov

GHR Conformational Changes upon Ligand Binding

The binding of hGH to the pre-dimerized GHR is believed to induce a precise rotational movement of the receptor subunits relative to each other. researchgate.netuwa.edu.au This ligand-induced rotation within the dimeric receptor complex is thought to be the primary mechanism for transmitting the activation signal across the cell membrane. uwa.edu.au While crystallographic studies comparing the liganded and unliganded GHR extracellular domain have not shown major conformational changes, a subtle rotation of 7–9 degrees between the upper and lower domains of the ECD has been observed. nih.gov

This rotational model suggests that the asymmetric binding of the hGH molecule to the two receptor subunits causes a torque that reorients the transmembrane and intracellular domains. uwa.edu.auoup.com This reorientation of the intracellular domains is critical for the subsequent recruitment and activation of intracellular signaling proteins. nih.gov The transmembrane domains are thought to transition from a parallel arrangement to a left-handed crossover interaction upon GH binding. nih.gov

Intracellular Domain Interactions and Associated Proteins

The intracellular domain of the GHR lacks enzymatic activity but serves as a scaffold for the recruitment and activation of various signaling proteins. wikipedia.orgnih.gov A key event following hGH-induced conformational change is the activation of the Janus kinase 2 (JAK2), a tyrosine kinase that is constitutively associated with the proline-rich Box1 motif of the GHR's intracellular domain. nih.govnih.gov

The conformational shift in the GHR dimer brings the two associated JAK2 molecules into close proximity, allowing them to trans-phosphorylate and activate each other. nih.gov The activated JAK2 then phosphorylates multiple tyrosine residues on the intracellular domain of the GHR. nih.gov These phosphorylated tyrosine residues create docking sites for various downstream signaling molecules containing Src homology 2 (SH2) domains. nih.gov

The primary signaling pathway activated by the GHR-JAK2 complex is the Signal Transducer and Activator of Transcription (STAT) pathway. nih.govnih.gov Specifically, STAT5a and STAT5b are recruited to the phosphorylated GHR, where they are themselves phosphorylated by JAK2. nih.gov Phosphorylated STAT proteins then dimerize, translocate to the nucleus, and regulate the transcription of target genes. mdpi.comyoutube.com GHR can also activate STAT1 and STAT3. nih.gov

Other signaling pathways activated by the GHR include the Ras/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov Negative regulation of GHR signaling is mediated by proteins such as the Suppressors of Cytokine Signaling (SOCS) family, which can bind to the phosphorylated GHR and inhibit JAK2 activity or promote receptor degradation. nih.govnih.gov The protein tyrosine phosphatases SHP1 and SHP2 also play a role in dephosphorylating and inactivating JAK2 and STATs. nih.gov

Proteins Interacting with the GHR Intracellular Domain

ProteinBinding Site/Motif on GHRFunction
JAK2Box1 motifTyrosine kinase that initiates the intracellular signaling cascade upon GHR activation. nih.govnih.gov
STAT5a/bPhosphorylated tyrosine residuesTranscription factors that, upon phosphorylation by JAK2, dimerize and regulate gene expression. nih.gov
STAT1/3Activated via JAK2Transcription factors involved in GHR signaling. nih.gov
SOCS proteinsPhosphorylated tyrosine residuesNegative regulators of GHR signaling. nih.govnih.gov
SHP1/2-Protein tyrosine phosphatases that dephosphorylate and inactivate signaling components like JAK2 and STATs. nih.gov

Intracellular Signaling Pathways of Human Growth Hormone

JAK-STAT Pathway Activation

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade for Growth Hormone. mdpi.com This pathway provides a direct mechanism for hGH to regulate the transcription of target genes in the nucleus.

The Growth Hormone Receptor (GHR) lacks intrinsic kinase activity and relies on the cytoplasmic tyrosine kinase, Janus Kinase 2 (JAK2), for signal transduction. oup.com In its inactive state, the GHR may exist as a pre-formed dimer. The binding of a single hGH molecule to the two receptor subunits induces a conformational change that reorients the intracellular domains. nih.govportlandpress.com This reorientation brings the two JAK2 molecules associated with each receptor monomer into close proximity, allowing them to trans-phosphorylate each other on specific tyrosine residues—a process known as autophosphorylation. nih.govresearchgate.netjci.org This activation of JAK2 is a critical initiating event, as the now-active JAK2 kinase proceeds to phosphorylate multiple tyrosine residues on the intracellular domain of the GHR itself. oup.comportlandpress.comnih.gov These newly phosphorylated sites on the receptor serve as docking platforms for downstream signaling proteins. portlandpress.com

Following the JAK2-mediated phosphorylation of the GHR, members of the Signal Transducer and Activator of Transcription (STAT) family of latent cytoplasmic transcription factors are recruited to the receptor-kinase complex. jci.org The STAT proteins, which include STAT1, STAT3, and STAT5, possess Src Homology 2 (SH2) domains that specifically recognize and bind to the phosphotyrosine motifs on the activated GHR. mdpi.comnih.gov

Upon docking to the receptor, the STAT proteins are themselves phosphorylated on a conserved tyrosine residue by the activated JAK2. researchgate.netjci.orgnih.gov This phosphorylation event causes the STAT proteins to detach from the receptor, form homodimers or heterodimers (e.g., STAT1-STAT3) with other phosphorylated STATs, and translocate from the cytoplasm into the nucleus. researchgate.netnih.govresearchgate.net While GH activates STAT1, STAT3, and STAT5, STAT5 (specifically the isoform STAT5b) is considered the predominant and most critical mediator for many of GH's biological effects, particularly those related to growth. nih.govnih.govoup.com

Once inside the nucleus, the activated STAT dimers function as transcription factors. researchgate.net They bind to specific DNA sequences, known as gamma-interferon activated sites (GAS), located in the promoter or enhancer regions of GH-target genes. nih.gov This binding initiates the transcription of these genes, leading to the synthesis of specific proteins that carry out the physiological effects of GH. researchgate.net

A primary and well-characterized target of STAT5b-mediated transcription is the gene for Insulin-like Growth Factor I (IGF-I). researchgate.netnih.govcancer.gov The GH-induced activation of STAT5b is essential for stimulating IGF-I gene expression, particularly in the liver, which is the main source of circulating IGF-I. oup.comnih.gov Studies have identified multiple STAT5b binding sites within the IGF-I gene locus that collectively mediate the transcriptional response to GH. oup.comnih.gov In addition to IGF-I, STAT activation regulates other GH-responsive genes, including those for suppressors of cytokine signaling (SOCS) proteins, which are part of a negative feedback loop to attenuate the signal. researchgate.netnih.gov

Key Proteins in the JAK-STAT PathwayFunction in Human Growth Hormone Signaling
Growth Hormone Receptor (GHR) Binds hGH, dimerizes, and recruits JAK2.
Janus Kinase 2 (JAK2) A cytoplasmic tyrosine kinase that associates with GHR. Upon hGH binding, it becomes activated via trans-phosphorylation and subsequently phosphorylates both the GHR and STAT proteins. oup.comresearchgate.netjci.org
STAT1, STAT3, STAT5 Latent transcription factors recruited to the phosphorylated GHR. They are activated by JAK2-mediated phosphorylation, form dimers, and translocate to the nucleus to regulate gene expression. researchgate.netjci.orgnih.gov STAT5b is the primary mediator of GH's effects on growth. oup.com

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Activation

In addition to the JAK-STAT pathway, human growth hormone also activates the Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the Extracellular signal-Regulated Kinase (ERK) pathway. researchgate.netoup.com This pathway is crucial for regulating cellular growth, proliferation, and differentiation. nih.govoup.com

The activation of the MAPK/ERK pathway by GH is initiated by the JAK2-mediated tyrosine phosphorylation of adapter proteins, such as Shc. oup.comoup.com Phosphorylated Shc recruits another adapter protein, Growth factor receptor-bound protein 2 (Grb2), which is in a complex with the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS). oup.comnih.gov The entire Shc-Grb2-SOS complex assembles at the cell membrane, where SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP. oup.comnih.gov

Activated Ras then initiates a sequential phosphorylation cascade involving a series of kinases. wikipedia.org Ras activates Raf (a MAP kinase kinase kinase), which in turn phosphorylates and activates MEK (a MAP kinase kinase). nih.govwikipedia.org MEK then phosphorylates and activates the final kinases in the cascade, ERK1 and ERK2 (also known as p44 and p42 MAPKs). oup.comnih.gov Activated ERKs can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, thereby altering gene expression to promote cell division and differentiation. nih.govwikipedia.org

Key Proteins in the MAPK/ERK PathwayFunction in Human Growth Hormone Signaling
Shc Adapter protein that is tyrosine phosphorylated upon GH stimulation, providing a docking site for Grb2. oup.comoup.com
Grb2-SOS A complex that binds to phosphorylated Shc. SOS acts as a guanine nucleotide exchange factor for Ras. nih.gov
Ras A small GTPase that, when activated, initiates the downstream kinase cascade. oup.comnih.gov
Raf A MAP Kinase Kinase Kinase (MAPKKK) that is activated by Ras.
MEK A MAP Kinase Kinase (MAPKK) that is phosphorylated and activated by Raf. nih.gov
ERK1/2 (MAPK) Extracellular signal-Regulated Kinases (Mitogen-Activated Protein Kinases) that are the final kinases in the cascade. They phosphorylate various cytoplasmic and nuclear targets to regulate cell proliferation and differentiation. oup.comnih.gov

Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mechanistic Target of Rapamycin (mTOR) Pathway Activation

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is another critical signaling route activated by human growth hormone, playing a significant role in regulating cell growth, survival, and metabolism. researchgate.netnih.gov

Activation of this pathway can occur through the GH-stimulated tyrosine phosphorylation of Insulin (B600854) Receptor Substrate (IRS) proteins. nih.gov The activated JAK2 can phosphorylate IRS proteins, creating docking sites for the p85 regulatory subunit of PI3K. mycancergenome.orgamegroups.org The recruitment of PI3K to the membrane allows its p110 catalytic subunit to phosphorylate the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). frontiersin.orgyoutube.com

PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. frontiersin.org At the membrane, AKT is phosphorylated and activated by PDK1 and the mTOR complex 2 (mTORC2). mycancergenome.org Activated AKT then phosphorylates a wide range of substrates, leading to the inhibition of apoptosis and the promotion of cell survival. amegroups.org Furthermore, AKT can activate the mTOR complex 1 (mTORC1), a master regulator of cell growth that promotes protein synthesis, lipid biosynthesis, and cell cycle progression. youtube.com

Key Proteins in the PI3K/AKT/mTOR PathwayFunction in Human Growth Hormone Signaling
IRS Proteins Insulin Receptor Substrate proteins that can be phosphorylated following GH stimulation, serving as docking sites for PI3K. nih.gov
PI3K Phosphatidylinositol 3-Kinase is recruited to the membrane and generates the second messenger PIP3. amegroups.orgfrontiersin.org
AKT (Protein Kinase B) A serine/threonine kinase that is activated downstream of PI3K. It promotes cell survival and growth. frontiersin.org
mTOR Mechanistic Target of Rapamycin is a kinase that exists in two complexes (mTORC1 and mTORC2). It is a central regulator of cell growth, proliferation, and metabolism. amegroups.orgfrontiersin.org

Src Family Kinases (SFK) Activation

Human growth hormone signaling also involves the activation of Src Family Kinases (SFKs), a group of non-receptor tyrosine kinases. researchgate.net Evidence suggests that the GHR can activate SFKs, and this activation can occur independently of JAK2. nih.gov SFKs are involved in transducing signals related to cellular processes such as proliferation, differentiation, and motility. wikipedia.org

Upon hGH binding to its receptor, SFKs can be activated and subsequently phosphorylate various cellular substrates. researchgate.netnih.gov For example, hGH has been shown to induce the tyrosine phosphorylation of c-Src in pancreatic beta-cells. nih.gov The activation of SFKs by the GHR can also contribute to the activation of the MAPK/ERK pathway, providing an alternative or parallel route to the Shc-dependent mechanism. researchgate.net The activation of STAT proteins, particularly STAT3 and STAT5, can also occur downstream of SFK activity. wikipedia.org

Key Proteins in the Src Family Kinases (SFK) PathwayFunction in Human Growth Hormone Signaling
Src Family Kinases (e.g., c-Src, Fyn, Yes) A family of non-receptor tyrosine kinases that can be activated by the GH receptor. researchgate.netwikipedia.org They participate in signaling for cell proliferation and motility and can influence other pathways like MAPK/ERK and STAT activation. researchgate.netwikipedia.org

Other Signaling Molecules and Adaptor Proteins

Beyond the primary signaling cascades, human Growth Hormone (hGH) signaling is modulated and diversified by a range of other signaling molecules and adaptor proteins. These molecules act as crucial nodes, integrating signals and connecting the Growth Hormone Receptor (GHR) to additional downstream pathways.

Shc

The Src homology 2 (SH2) domain-containing (Shc) family of adaptor proteins are key players in linking the GHR-JAK2 complex to the Ras-mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov Upon hGH binding and subsequent JAK2 activation, three main isoforms of Shc proteins can be recruited to the activated receptor complex. nih.gov This recruitment is facilitated by the binding of the Shc SH2 domain to phosphotyrosine residues on JAK2. nih.gov

Once docked, Shc proteins are themselves tyrosine-phosphorylated by JAK2. nih.gov This phosphorylation creates a binding site for another adaptor protein, Growth factor receptor-bound protein 2 (Grb2). Grb2, in complex with the guanine nucleotide exchange factor Son of sevenless (SOS), is then brought to the plasma membrane. nih.gov This proximity allows SOS to activate Ras, which in turn initiates the Raf-MEK-ERK phosphorylation cascade, leading to the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov This pathway is crucial for mediating the mitogenic and proliferative effects of hGH.

Insulin Receptor Substrate (IRS) Proteins

Insulin Receptor Substrate (IRS) proteins, particularly IRS-1 and IRS-2, are large cytoplasmic adaptor proteins that function as critical signaling intermediates for various growth factors and cytokines, including hGH. oup.comnih.gov Following hGH stimulation, IRS proteins become tyrosine-phosphorylated, allowing them to serve as docking platforms for multiple SH2 domain-containing signaling proteins. oup.comnih.gov

Evidence indicates that hGH-dependent tyrosine phosphorylation of IRS proteins facilitates their association with JAK2. oup.com This interaction is crucial for activating the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway. The p85 regulatory subunit of PI3K binds to phosphotyrosine motifs on IRS proteins, leading to the activation of the p110 catalytic subunit. nih.govsmpdb.ca The subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) triggers the activation of Akt (also known as Protein Kinase B) and other downstream effectors. nih.gov This IRS-mediated pathway is integral to many of the metabolic and proliferative cellular responses induced by hGH. nih.govresearchgate.net

SH2B1

SH2B adapter protein 1 (SH2B1) is a ubiquitously expressed scaffold protein that plays a dual role in hGH signaling, acting as both an adaptor and a potent activator of JAK2. nih.govnih.gov In response to hGH, SH2B1 is recruited to the GHR-JAK2 complex via its SH2 domain, which binds to a specific phosphotyrosine residue (Tyr813) on the activated JAK2. nih.gov Following recruitment, SH2B1 is itself tyrosine-phosphorylated by JAK2, creating docking sites for other signaling molecules. nih.gov

Uniquely, the binding of SH2B1 to JAK2 significantly enhances the kinase activity of JAK2, thereby amplifying the downstream signal. nih.govwjgnet.com This makes SH2B1 a positive regulator of hGH signaling. Beyond its role in activating JAK2, SH2B1 is also implicated in mediating hGH-dependent regulation of the actin cytoskeleton, which influences cellular processes such as motility. nih.govnih.gov Mutations in the SH2B1 gene that impair its function have been linked to obesity and insulin resistance, highlighting its physiological importance. nih.govjci.org

SHP2

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), also known as PTPN11, is a non-receptor protein tyrosine phosphatase that has complex and context-dependent roles in hGH signaling. It contains two SH2 domains that allow it to bind to specific phosphotyrosine sites on receptors and signaling proteins. nih.gov

In the context of hGH signaling, SHP2 can be recruited to tyrosine-phosphorylated sites on the GHR. nih.govoup.com One of its primary functions appears to be the negative regulation of the JAK2-STAT5 pathway. By binding to the GHR, SHP2 is positioned to dephosphorylate and inactivate components of the signaling complex, including the GHR itself and JAK2, thereby attenuating the signal. nih.govoup.comresearchgate.net Mutation of the SHP2 binding site on the GHR has been shown to prolong the tyrosine phosphorylation of GHR, JAK2, and STAT5B, confirming its role as a negative regulator in this context. nih.govoup.com However, SHP2 also plays a positive role in hGH-induced activation of the RAS/ERK pathway, demonstrating its multifaceted involvement in cellular signaling. pnas.org

MoleculePrimary Function in hGH SignalingKey Interacting Partner(s)Downstream Pathway(s)
ShcAdaptor protein linking JAK2 to the Ras pathwayJAK2, Grb2Ras-Raf-MEK-ERK
IRS ProteinsScaffolding protein for metabolic and proliferative signalsJAK2, PI3KPI3K-Akt
SH2B1Scaffold protein and activator of JAK2JAK2Amplifies JAK2-STAT signaling, Actin Cytoskeleton Regulation
SHP2Tyrosine phosphatase with dual regulatory rolesGHR, JAK2Negative regulation of JAK2-STAT5; Positive regulation of Ras-ERK

Negative Regulation of GH Signaling

The signaling cascades initiated by hGH must be tightly controlled to ensure appropriate physiological responses and prevent over-stimulation. This is achieved through several negative feedback mechanisms, with the Suppressors of Cytokine Signaling (SOCS) family of proteins playing a central role. nih.govoup.com

Suppressors of Cytokine Signaling (SOCS) Proteins

The SOCS family consists of eight intracellular proteins (SOCS1-7 and CIS) that are critical negative feedback inhibitors of the JAK-STAT pathway. frontiersin.orgfrontiersin.org The expression of several SOCS genes, particularly SOCS1, SOCS2, SOCS3, and CIS (Cytokine-inducible SH2-containing protein), is rapidly induced by STAT5 activation in response to hGH, forming a classic negative feedback loop. oup.com Once expressed, these proteins act through several distinct mechanisms to attenuate the hGH signal.

SOCS1 and SOCS3: These proteins are potent inhibitors of JAK2 activity. nih.govoup.com Both contain a kinase inhibitory region (KIR) that can directly bind to the activation loop of JAK2, functioning as a pseudosubstrate to block its catalytic activity. researchgate.net SOCS1 can inhibit JAK2 directly. nih.govoup.com In contrast, SOCS3 requires prior binding to a phosphotyrosine residue on the GHR to efficiently inhibit the associated JAK2. nih.govoup.com This dual-binding requirement ensures that SOCS3 specifically targets activated receptor complexes.

SOCS2 and CIS: These proteins primarily act by competing with other signaling molecules, such as STAT5, for docking sites on the phosphorylated GHR. frontiersin.orgresearchgate.net By binding to these phosphotyrosine residues via their SH2 domains, SOCS2 and CIS sterically hinder the recruitment and subsequent phosphorylation of STAT5, thereby dampening the downstream signal. researchgate.netfrontiersin.org Although initially considered less potent inhibitors than SOCS1 and SOCS3, SOCS2 appears to be a major physiological negative regulator of hGH signaling, as mice lacking the SOCS2 gene exhibit a giant phenotype due to enhanced hGH sensitivity. frontiersin.org

Promotion of Proteasomal Degradation: A common feature of SOCS proteins is the C-terminal "SOCS box" domain. frontiersin.orgwikipedia.org This domain allows SOCS proteins to recruit components of the E3 ubiquitin ligase machinery, such as elongin B and C, and cullin proteins. researchgate.net This complex can then target the GHR, JAK2, and other associated signaling proteins for ubiquitination and subsequent degradation by the proteasome. frontiersin.orgresearchgate.net This mechanism not only terminates the immediate signal but also reduces the number of available receptors on the cell surface, leading to long-term desensitization.

The differential expression and distinct mechanisms of action of the various SOCS proteins allow for a finely tuned and multi-layered negative regulation of hGH signaling, ensuring signal fidelity and preventing pathological consequences of excessive hGH action. researchgate.net

SOCS ProteinPrimary Mechanism of InhibitionTarget(s)
SOCS1Directly inhibits JAK2 kinase activity via its KIR domain. nih.govoup.comJAK2
SOCS3Binds to GHR and subsequently inhibits JAK2 kinase activity. nih.govoup.comGHR, JAK2
SOCS2Competes with STAT5 for binding sites on the GHR. researchgate.netfrontiersin.orgGHR
CISCompetes with STAT5 for binding sites on the GHR. frontiersin.orgGHR
All (via SOCS Box)Mediate ubiquitination and proteasomal degradation of signaling components. frontiersin.orgresearchgate.netGHR, JAK2, associated proteins

Physiological Roles and Mechanisms of Human Growth Hormone

Regulation of Intermediary Metabolism

Human growth hormone (GH), a 191-amino acid polypeptide secreted by the anterior pituitary gland, plays a pivotal role in regulating intermediary metabolism. physio-pedia.com While renowned for its effects on somatic growth, GH also exerts significant influence over the metabolism of carbohydrates, lipids, and proteins. emjreviews.comfrontiersin.org Its metabolic actions are complex, often appearing paradoxical as it exhibits both anabolic and catabolic properties depending on the target tissue and physiological state. oup.comnih.gov GH acts as a counterregulatory hormone to insulin (B600854), particularly during fasting or stress, by shifting energy utilization from glucose to fatty acids, thereby preserving lean body mass and glycogen (B147801) stores. oup.comdroracle.ai

Carbohydrate Metabolism Regulatory Mechanisms

Growth hormone significantly impacts glucose homeostasis through a series of coordinated actions on the liver and peripheral tissues, generally opposing the effects of insulin. nih.govnih.gov This "diabetogenic" or anti-insulin effect is a key feature of its metabolic function, ensuring glucose availability during periods of fuel shortage. oup.comnih.gov

Growth hormone acts on the liver to increase endogenous glucose production, a critical function for maintaining blood glucose levels, especially during fasting. nih.govnih.govoup.com This is achieved through the stimulation of two primary pathways: gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen into glucose). nih.govteachmephysiology.com

Studies in conditions of GH excess, such as acromegaly, and in healthy individuals administered high doses of GH, have demonstrated a marked increase in gluconeogenic activity in the liver. nih.gov Mechanistically, GH has been shown to upregulate the messenger RNA (mRNA) expression of key gluconeogenic enzymes. nih.gov Research in mouse hepatocytes revealed that GH treatment increases the expression of genes for phosphoenolpyruvate (B93156) carboxykinase (PCK1 or PEPCK) and glucose-6-phosphatase (G6PC), two rate-limiting enzymes in the gluconeogenesis pathway. nih.govnih.govresearchgate.net One identified mechanism involves GH enhancing the BTG2-YY1 signaling pathway, which in turn promotes the transcription of these crucial gluconeogenic genes. nih.gov

In addition to promoting the synthesis of new glucose, GH also stimulates the breakdown of stored liver glycogen. nih.govteachmephysiology.com Administration of GH to healthy adults has been shown to increase glycogenolysis. nih.gov In states of chronic starvation, a marked increase in plasma GH acts on the liver to stimulate autophagy and gluconeogenesis, which is essential for preserving blood glucose at viable levels. pnas.org

Key FindingOrganism/ModelEffect of Growth HormoneMechanismCitation
Increased GluconeogenesisHumans with acromegalyMarkedly increased glucose synthesis from non-carbohydrate sources.Upregulation of hepatic gluconeogenic activity. nih.gov
Increased Gene ExpressionMouse HepatocytesIncreased mRNA expression of PEPCK and G6PC.Enhanced BTG2-YY1 signaling pathway leading to gene transcription. nih.govnih.gov
Increased GlycogenolysisHealthy AdultsIncreased breakdown of liver glycogen to glucose.Direct stimulation of glycogenolytic pathway. nih.gov
Maintenance of Glucose in StarvationCalorie-restricted MicePreserves blood glucose levels.Stimulates hepatic autophagy and gluconeogenesis. pnas.org

A primary diabetogenic action of growth hormone is its ability to reduce glucose uptake and utilization in peripheral tissues, most notably in skeletal muscle and adipose tissue. emjreviews.comoup.comnih.govresearchgate.net This effect directly antagonizes the action of insulin, which promotes glucose disposal in these tissues. oup.com Classic studies involving local perfusion of GH through the brachial artery demonstrated an acute inhibition of muscle glucose uptake in healthy subjects. oup.com

The molecular basis for this inhibition involves the modulation of glucose transporters. Research in animal models has shown that GH administration can suppress the quantity of glucose transporter 1 (GLUT1) and glucose transporter 4 (GLUT4) present in the plasma membrane of fat cells. nih.gov By reducing the number of these critical transporters, GH effectively limits the ability of cells to import glucose from the bloodstream.

Furthermore, the profound stimulation of lipolysis by GH (discussed in section 6.1.2) contributes indirectly to reduced glucose utilization. The resulting increase in circulating free fatty acids (FFAs) creates a substrate competition in tissues like muscle. The body preferentially oxidizes fatty acids for energy, which in turn suppresses glucose oxidation in a process known as the "Randle cycle" or glucose-fatty acid cycle. emjreviews.comnih.gov

Growth hormone induces a state of insulin resistance, meaning that a higher concentration of insulin is required to elicit a normal physiological response. emjreviews.comnih.gov This effect is central to its role as a counterregulatory hormone and is mediated by interference with the insulin signaling cascade at multiple levels. oup.comnih.gov

The primary mechanism linking GH to insulin resistance is the dramatic increase in FFA levels resulting from GH-induced lipolysis. emjreviews.comoup.comnih.gov Elevated FFAs and their intracellular metabolites, such as diacylglycerol and ceramides, can activate protein kinase C (PKC) and other serine/threonine kinases. emjreviews.comnih.gov These kinases can then phosphorylate the insulin receptor and insulin receptor substrate-1 (IRS-1) on serine residues, which impairs their normal tyrosine phosphorylation and downstream signaling, thereby inhibiting insulin action. nih.gov

Beyond the effects of FFAs, GH may also directly influence components of the insulin signaling pathway. Some studies suggest that GH can increase the expression of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). nih.gov Since the p85 subunit negatively regulates the catalytic activity of PI3K, its upregulation by GH can dampen this crucial step in the insulin signaling pathway that is necessary for GLUT4 translocation and glucose uptake. nih.gov Another potential point of crosstalk involves the Suppressor of Cytokine Signaling (SOCS) proteins. GH can induce SOCS expression, and these proteins can, in turn, bind to the insulin receptor or IRS proteins, leading to their degradation and a blunting of the insulin signal. nih.gov

Lipid Metabolism and Lipolysis Regulation

One of the most pronounced and significant metabolic effects of human growth hormone is the stimulation of lipolysis, the breakdown of stored triglycerides in adipose tissue into glycerol (B35011) and free fatty acids. oup.comdroracle.ai This action provides a major source of energy, particularly during fasting or stress, and is fundamentally linked to GH's carbohydrate-sparing and insulin-antagonistic effects. oup.comnih.govbrandeis.edu The release of FFAs into circulation typically occurs after a lag phase of about one to two hours following GH exposure, with a peak effect observed after three to four hours. brandeis.edu

Growth hormone exerts a potent catabolic effect specifically on adipose tissue, promoting the mobilization of stored fat. nih.govresearchgate.net This lipolytic action is observed in both visceral and subcutaneous fat depots. emjreviews.comnih.gov

The molecular mechanisms underlying GH-induced lipolysis are multifaceted and involve the regulation of key lipolytic enzymes and lipid droplet-associated proteins.

Hormone-Sensitive Lipase (B570770) (HSL): A primary target of GH action is Hormone-Sensitive Lipase, a key enzyme in the lipolytic cascade. oup.com GH stimulates lipolysis at least in part by increasing the activity of HSL. emjreviews.comoup.com Studies in cultured adipocytes show that GH treatment leads to the increased phosphorylation and activation of HSL. nih.gov Furthermore, GH can stimulate the new synthesis of HSL by increasing its mRNA expression through the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways. nih.gov The critical role of this pathway is underscored by findings that the anti-lipolytic drug acipimox, which blocks HSL action, effectively suppresses the lipolytic effects of GH and reverses GH-induced insulin resistance. oup.comnih.gov

Regulation of the FSP27-PPARγ Axis: More recent research has uncovered a novel pathway involving Fat-Specific Protein 27 (FSP27, also known as CIDEC) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govresearchgate.net FSP27 is a protein located on the surface of lipid droplets that functions to limit lipolysis and promote triglyceride storage. GH signaling, via the MEK-ERK pathway, leads to the phosphorylation and subsequent inactivation of PPARγ. nih.gov Inactivated PPARγ results in the downregulation of FSP27 expression. nih.gov The reduction in FSP27 relieves its inhibitory constraint on lipolysis, leading to an increased release of FFAs from the adipocyte. nih.govoup.com

Molecular TargetEffect of Growth HormoneDownstream ConsequenceCitation
Hormone-Sensitive Lipase (HSL)Increases phosphorylation, activation, and mRNA expression.Enhanced breakdown of triglycerides. emjreviews.comoup.comnih.gov
PPARγInduces inactivating phosphorylation via MEK-ERK pathway.Decreased transcriptional activity. nih.gov
Fat-Specific Protein 27 (FSP27/CIDEC)Downregulates expression (secondary to PPARγ inactivation).Reduced inhibition of lipolysis at the lipid droplet. nih.govnih.govoup.com
Regulation of Triglyceride and Fatty Acid Metabolism

Human Growth Hormone (hGH) plays a significant role in lipid metabolism, primarily by stimulating the breakdown of triglycerides (lipolysis) and promoting the utilization of fatty acids for energy. nih.govoup.comstackexchange.com This action helps to shift the body's energy source from glucose to fats. The primary mechanism of hGH-induced lipolysis involves the mobilization of fatty acids and glycerol from adipose tissue. nih.govoup.com

The lipolytic effect of hGH is mediated, at least in part, through the activation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of stored triglycerides in adipocytes. oup.comnih.gov Studies have shown that chronic treatment with hGH in cultured adipocytes leads to a significant increase in HSL activity. This enzymatic action releases free fatty acids (FFAs) and glycerol into the bloodstream, making them available for other tissues to use as fuel. nih.gov In addition to its direct effects, hGH can also potentiate the lipolytic action of other hormones, such as epinephrine.

Table 1: Effect of Human Growth Hormone on Fatty Acid Oxidation

Study Type Model Parameter Measured Key Finding
In vitro Human Fibroblasts Palmitic Acid Oxidation GH stimulated fatty acid oxidation by a maximum of 26.7%. oup.comoup.comnih.gov
In vitro Human Fibroblasts Role of IGF-I IGF-I had no significant direct effect on fatty acid oxidation. oup.comnih.gov

Protein Metabolism and Anabolism Induction

The anabolic actions of hGH are multifaceted, involving both direct effects and indirect effects mediated by IGF-I. bioscientifica.com While IGF-I is a key mediator of many of hGH's growth-promoting activities, research suggests that hGH also has direct anabolic effects on muscle protein metabolism. bioscientifica.comnih.gov

Mechanisms of Protein Synthesis and Breakdown Regulation

Human Growth Hormone enhances protein anabolism primarily by stimulating the rate of protein synthesis rather than by significantly inhibiting protein breakdown. bioscientifica.comnih.govnih.gov Studies measuring amino acid kinetics across forearm muscle in humans have shown that local infusion of hGH increases the uptake and incorporation of amino acids into muscle protein, indicating a direct stimulation of protein synthesis. nih.govdiabetesjournals.org For instance, a local infusion of hGH was found to increase the extraction of phenylalanine by 66% and leucine (B10760876) by 13%, leading to a net anabolic effect on muscle protein. nih.gov

While hGH is a powerful stimulator of protein synthesis, its effect on protein breakdown (proteolysis) is less pronounced. nih.govnih.gov In fact, some studies suggest that hGH may even blunt the anti-proteolytic action of insulin. nih.govdiabetesjournals.org The primary anabolic drive of hGH in skeletal muscle, therefore, appears to be the significant upregulation of the machinery responsible for building new proteins. nih.gov

Table 2: Research Findings on hGH and Protein Synthesis

Study Design Location of Measurement Key Findings on Protein Synthesis Key Findings on Protein Breakdown
Local hGH infusion Forearm muscle Increased ³H-phenylalanine extraction by 66% and ¹⁴C-leucine extraction by 13%. nih.gov No significant change observed. nih.gov
Combined hGH and insulin infusion Forearm muscle Increased phenylalanine disposal (synthesis) by 51% and leucine disposal by 50%. diabetesjournals.org GH blunted the suppressive effect of insulin on proteolysis. nih.govdiabetesjournals.org
Amino Acid Utilization and Nitrogen Retention

A critical aspect of Human Growth Hormone's anabolic function is its ability to enhance the transport and utilization of amino acids, the building blocks of proteins. medlineplus.govkarger.com By promoting the uptake of amino acids into cells, particularly in skeletal muscle, hGH provides the necessary substrates for increased protein synthesis. medlineplus.govkarger.comnih.gov This increased utilization of amino acids for protein synthesis contributes to a state of positive nitrogen balance, where the intake and utilization of nitrogen (a key component of amino acids) exceeds its loss. nih.govclevelandclinic.orgmdpi.com

Studies in surgical patients have demonstrated that hGH administration can improve nitrogen balance and decrease urea (B33335) production, indicating a shift away from amino acid catabolism and towards protein anabolism. nih.gov Interestingly, while hGH stimulates amino acid uptake in muscle, it has been shown to decrease the activity of the system A amino acid transporter in human hepatocytes. nih.gov This suggests a complex, tissue-specific regulation of amino acid transport by hGH, potentially diverting amino acids away from the liver (where they could be converted to urea) and towards peripheral tissues like muscle for protein synthesis. karger.comnih.gov The retention of nitrogen is a hallmark of the anabolic state induced by hGH. nih.gov

Roles in Organ Systems and Tissue-Specific Actions

Hepatic Function and IGF-I Production

The liver is a primary target organ for Human Growth Hormone and plays a crucial role in mediating many of its systemic effects. mdpi.comnih.gov A major function of hGH in the liver is to stimulate the production and secretion of Insulin-like Growth Factor-I (IGF-I). physio-pedia.comwikipedia.orgphysio-pedia.com Circulating IGF-I is predominantly produced by hepatocytes in response to hGH stimulation. mdpi.comwikipedia.org

The binding of hGH to its receptors on hepatocytes activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT5. mdpi.come-enm.org This signaling cascade leads to the transcription of the IGF1 gene and subsequent synthesis and release of IGF-I into the bloodstream. mdpi.come-enm.org Liver-specific deletion of the hGH receptor in animal models results in a dramatic reduction in circulating IGF-I levels, highlighting the critical role of hepatic hGH signaling in IGF-I production. mdpi.com IGF-I then acts on various target tissues throughout the body to promote growth and anabolism, effectively acting as a key intermediary for many of hGH's actions. wikipedia.orgphysio-pedia.com

Skeletal Muscle Biology and Function

Skeletal muscle is a major target for the anabolic actions of Human Growth Hormone. bioscientifica.comkarger.com hGH promotes an increase in muscle mass, although the effects on muscle strength can be more variable. nih.govoup.commayoclinic.org The increase in muscle mass is primarily due to the stimulation of protein synthesis, as detailed in section 6.1.3.1. nih.govnih.govdiabetesjournals.org

In adults with GH deficiency, replacement therapy has been shown to normalize muscle mass and, over the long term, can lead to improvements in muscle strength. karger.comnih.gov However, in healthy individuals, while hGH administration can increase lean body mass, it does not consistently translate to significant gains in muscle strength. nih.govmayoclinic.org For instance, one study in healthy men over 50 showed that six months of hGH therapy increased muscle strength in the lower body but not the upper body. nih.gov Another study in elderly men undergoing strength training found that hGH increased lean body mass but had no additional effect on muscle strength compared to exercise alone. nih.gov

Table 3: Effects of Human Growth Hormone on Skeletal Muscle

Population Duration of Treatment Effect on Muscle Mass Effect on Muscle Strength
GH-deficient adults Long-term (e.g., 10 years) Normalization of muscle mass. karger.comnih.gov Normalization of muscle strength. nih.gov
Healthy men over 50 6 months Not explicitly stated, but implied increase in lean body mass. Increased strength in leg press, but not bench press. nih.gov
Healthy elderly men (with strength training) 10 weeks Increased lean body mass. nih.gov No effect beyond that of strength training alone. nih.gov

Bone Homeostasis and Developmental Regulation

Human Growth Hormone (GH) is a critical regulator of skeletal development and bone metabolism throughout life. nih.govresearchgate.net Its influence begins during childhood, contributing significantly to the accrual of bone mass, and continues into adulthood, where it plays a key role in maintaining bone health. nih.gov The primary mechanisms of GH action on bone are both direct and indirect, largely mediated by Insulin-like Growth Factor-I (IGF-I). nih.gov

GH directly stimulates the proliferation and activity of osteoblasts, the cells responsible for bone formation. nih.gov It also promotes the differentiation of osteoclast precursors and their subsequent activity, leading to bone resorption. nih.gov This dual action results in an increased rate of bone remodeling, the continuous process of old bone removal and new bone formation. nih.govoup.com In healthy individuals, the net effect of this heightened remodeling is an accumulation of bone mass. nih.gov

The process of longitudinal bone growth, which determines height, occurs at the epiphyseal growth plates and is heavily dependent on GH. nih.gov GH exerts direct effects on the chondrocytes within these plates and, more significantly, stimulates the local and systemic production of IGF-I, which in turn promotes the proliferation of chondrocytes and their production of the extracellular matrix. nih.govoup.com A deficiency in GH during childhood severely impairs this process, leading to limited bone growth and a lower peak bone mass. nih.gov

Key Research Findings on GH and Bone Homeostasis:

Aspect of Bone Homeostasis Effect of Human Growth Hormone Primary Mediator(s)
Bone Remodeling Increases the overall rate of bone remodeling. nih.govGH (direct), IGF-I
Bone Formation Stimulates osteoblast proliferation and activity. nih.govGH (direct), IGF-I
Bone Resorption Stimulates osteoclast differentiation and activity. nih.govGH (direct), IGF-I
Longitudinal Bone Growth Promotes the proliferation and differentiation of chondrocytes at the epiphyseal growth plates. nih.govGH (direct), IGF-I

Central Nervous System Development and Neuroprotection

Human Growth Hormone plays a significant role in the development and function of the central nervous system (CNS). karger.com It is involved in critical processes such as neurogenesis, myelination, and the formation of synapses during neural development. nih.gov The actions of GH within the brain are multifaceted, influencing cognitive functions, mood, and providing neuroprotective effects. karger.comhghtherapydoctor.ushgha.com

GH receptors are expressed in various regions of the brain, including the hippocampus, cerebral cortex, and choroid plexus, indicating that the brain is a direct target for GH action. nih.govscielo.br Evidence suggests that GH can cross the blood-brain barrier to exert its effects. nih.govhgha.com

One of the key roles of GH in the CNS is the promotion of neurogenesis, the process of generating new neurons from neural stem cells. nih.govhghtherapydoctor.us Research has shown that GH can stimulate the proliferation of neural stem cells and their differentiation into neurons. karger.comnih.gov This contributes to brain plasticity and repair. karger.com

Furthermore, GH exhibits neuroprotective properties. nih.govhghtherapydoctor.us It has been shown to downregulate genes that promote apoptosis (programmed cell death), thereby helping to prevent the death of critical brain cells. hghtherapydoctor.us These neuroprotective actions may be beneficial in the context of brain injury and neurodegenerative diseases. nih.gov Studies have indicated that GH treatment can enhance cognitive functions, including memory, focus, and learning. hghtherapydoctor.ushgha.com

Immune System Modulation and T-cell Development

Human Growth Hormone is an important modulator of the immune system, with established effects on both the innate and adaptive immune responses. frontiersin.orgnih.gov GH receptors are expressed on various immune cells, including lymphocytes, indicating a direct role for GH in immune regulation. frontiersin.orgnih.govresearchgate.net The thymus gland, a primary lymphoid organ responsible for T-cell development, is a key target of GH action. frontiersin.orgnih.gov

Moreover, GH can modulate the production of various cytokines, which are signaling molecules that play a critical role in coordinating immune responses. frontiersin.orgnih.govnih.gov There is evidence to suggest that GH can negatively regulate certain pro-inflammatory cytokines. frontiersin.org GH also enhances the maturation of myeloid progenitor cells and stimulates the activity of phagocytes. frontiersin.orgnih.gov Interestingly, GH is also produced by lymphoid organs such as the thymus and spleen, suggesting a local, autocrine/paracrine role in immune function in addition to its systemic endocrine effects. frontiersin.orgnih.govparticlepeptides.com

Renal and Electrolyte Homeostasis (e.g., Sodium Retention Mechanisms)

Human Growth Hormone influences renal function and plays a role in the regulation of electrolyte and water balance. nih.govnih.govresearchgate.net One of the notable effects of GH administration is the retention of sodium and water. nih.govphysiology.org This antinatriuretic effect is mediated through both direct actions on the kidney and indirect mechanisms involving other hormonal systems. nih.gov

GH receptors are expressed in the renal tubules, and GH has been shown to directly increase the reabsorption of sodium in the distal nephron. researchgate.netphysiology.org One proposed mechanism for this is the modulation of the Na-K-2Cl cotransporter (NKCC2). nih.govresearchgate.net The acute administration of GH leads to a reduction in urinary sodium and water excretion. nih.govresearchgate.net

In addition to its direct renal effects, GH can also activate the renin-angiotensin-aldosterone system (RAAS). nih.govphysiology.org This leads to increased levels of renin and subsequently aldosterone, which further promotes sodium and water retention. physiology.org While an initial period of sodium retention is often observed with chronic GH exposure, urinary sodium excretion may eventually normalize, although an expansion of the extracellular fluid volume can persist. nih.govresearchgate.net

Reproductive System Interactions and Follicular Development

Human Growth Hormone exerts significant influence on the reproductive system in both males and females. nih.govresearchgate.net In females, GH and its primary mediator, IGF-I, play crucial roles in ovarian function, including folliculogenesis, steroidogenesis, and oocyte maturation. nih.govmdpi.com GH receptors are expressed in the ovaries, indicating a direct role in regulating ovarian processes. nih.gov

GH is involved in the activation of primordial follicles and promotes the development of follicles through various stages. nih.govmdpi.com It can enhance the sensitivity of granulosa cells to gonadotropins, such as follicle-stimulating hormone (FSH), by upregulating the expression of their receptors. nih.gov This synergistic action with gonadotropins promotes follicular development and the synthesis of sex steroids. researchgate.netnih.gov

Research has shown that GH can stimulate the production of both androgens and estrogens in the ovary. nih.gov It also has anti-apoptotic effects on ovarian follicles, promoting their survival. nih.gov The concentration of GH in the follicular fluid has been positively correlated with oocyte quality and subsequent embryo development. nih.gov Furthermore, GH may play a role in improving uterine receptivity, which is essential for successful embryo implantation. researchgate.net

Developmental Programming by Growth Hormone

The concept of developmental programming posits that environmental and hormonal influences during critical periods of fetal and early postnatal life can have long-lasting effects on the physiological function of an individual in adulthood. nih.govmiddlebury.edu Human Growth Hormone is a key hormonal factor that can influence this programming process, with impacts on various tissues and organ systems. nih.govmiddlebury.edu

Fetal and Postnatal Influences on Physiological Programming

While the primary driver of fetal growth is considered to be the insulin-like growth factors (IGFs), GH still plays a role during prenatal development. researchgate.net The intrauterine environment can program the GH-IGF axis, with birth weight and neonatal growth being predictive of circulating GH levels in adulthood. nih.gov Perturbations in the fetal environment, such as intrauterine growth restriction, can lead to alterations in the GH-IGF axis that persist into postnatal life. nih.gov

For instance, a significant proportion of infants born small for gestational age (SGA) exhibit catch-up growth in the first few years of life, but a subset does not, suggesting a programming of the GH-IGF axis as a result of early growth dysfunction. nih.gov Such programming can have long-term consequences for adult health, including effects on bone mass and metabolic function. nih.gov Hormonal signals, including GH, are crucial for the proliferation, maturation, and metabolic programming of various cell types during both fetal and postnatal development. mdpi.commdpi.com Disruptions in these hormonal signals during these sensitive periods can lead to an increased risk of chronic diseases later in life. mdpi.com

Long-Term Phenotypic Outcomes from Early-Life GH Perturbations

Perturbations in the secretion of human growth hormone (GH) during the critical developmental windows of infancy, childhood, and adolescence can lead to profound and lasting consequences on an individual's phenotype. These long-term outcomes are contingent on whether the perturbation involves a deficiency or an excess of GH.

Outcomes of Early-Life Growth Hormone Deficiency (GHD)

Childhood-onset growth hormone deficiency (CO-GHD), if left unaddressed, results in a range of distinct long-term phenotypic traits that extend beyond the most apparent sign of short stature. clevelandclinic.org These consequences affect skeletal, metabolic, cardiovascular, and neurocognitive systems into adulthood. oup.commedicalnewstoday.com

Skeletal and Anthropometric Outcomes: The most evident outcome of untreated CO-GHD is a significant reduction in final adult height. clevelandclinic.org Beyond stature, adults with a history of CO-GHD often exhibit altered body proportions, including a chubby body build and an immature facial appearance with a prominent forehead and underdeveloped nasal bridge. childrenshospital.org There is ongoing discussion regarding bone mineral density (BMD). While some studies suggest that adults with CO-GHD have decreased BMD and a higher risk for fractures, other research indicates that when corrected for bone size, BMD may be normal. nih.govtermedia.pltheiscbh.org However, a deficit in cortical thickness of bones is a more consistently verified finding. theiscbh.orgbohrium.com Some studies suggest an increased fracture risk, particularly in women with CO-GHD. termedia.plprolekare.cz

Metabolic and Body Composition Outcomes: Adults with a history of CO-GHD demonstrate a characteristic alteration in body composition, marked by decreased lean body mass and a notable increase in total body fat, particularly visceral and truncal fat. oup.comaphp.fr This altered composition is linked to a cluster of metabolic disturbances that persist into adulthood. These individuals often present with an adverse lipid profile, including elevated levels of total cholesterol and low-density lipoprotein (LDL) cholesterol. researchgate.netnih.gov Furthermore, insulin resistance is a common finding, which can increase the long-term risk for developing Type 2 diabetes. clevelandclinic.orgmedicalnewstoday.com

Comparative Metabolic Profile in Adults with a History of Childhood-Onset GHD

ParameterTypical Finding in Adults with Untreated CO-GHD HistoryAssociated Long-Term Risk
Lean Body MassDecreasedReduced muscle strength and physical capacity
Total Body Fat (especially visceral)IncreasedCardiovascular disease, Insulin resistance
LDL CholesterolElevatedAtherosclerosis, Heart disease
Insulin SensitivityDecreased (Insulin Resistance)Type 2 Diabetes

Outcomes of Early-Life Growth Hormone Excess (Gigantism)

Early-life GH excess, typically caused by a pituitary adenoma before the fusion of epiphyseal growth plates, results in pituitary gigantism. wikipedia.org The long-term phenotypic outcomes are dramatic and affect multiple organ systems.

Skeletal and Anthropometric Outcomes: The defining characteristic of gigantism is excessive linear growth, leading to an abnormally tall stature, sometimes exceeding eight feet. This is often accompanied by acromegalic features that develop over time, such as a prominent forehead and jaw, gaps between the teeth, and disproportionately large hands and feet. clevelandclinic.org The accelerated and prolonged growth can lead to significant musculoskeletal problems later in life, including osteoarthritis and mobility issues due to muscle weakness. clevelandclinic.org

Metabolic and Cardiovascular Outcomes: The chronic overproduction of GH and its mediator, Insulin-like growth factor 1 (IGF-1), leads to significant metabolic derangements. Glucose metabolism disorders, including Type 2 diabetes, are common complications. clevelandclinic.orgnih.gov Cardiovascular complications are a major source of morbidity and include an enlarged heart (cardiomyopathy), hypertension, and heart valve issues. nih.gov

Other Systemic Outcomes: The mass effect of the pituitary tumor can cause headaches and visual disturbances. orpha.net Other long-term implications include peripheral nerve compression, excessive sweating (hyperhidrosis), and breathing problems like sleep apnea. clevelandclinic.org The extensive systemic impact of uncontrolled GH excess contributes to a reduced life expectancy if not effectively managed.

Long-Term Phenotypic Consequences of Early-Life GH Excess (Gigantism)

System AffectedPhenotypic OutcomeAssociated Complications
SkeletalExcessive height, Acromegalic features (prominent jaw, large hands/feet)Osteoarthritis, Joint pain, Mobility problems
MetabolicInsulin resistance, Glucose intoleranceType 2 Diabetes
CardiovascularCardiomyopathy (enlarged heart), HypertensionHeart failure, Valve disorders
NeurologicalHeadaches, Visual field defects (from tumor mass)Peripheral neuropathy
Soft TissuesThickened skin, Hyperhidrosis (excessive sweating)Sleep apnea

Interactions with Other Endocrine Axes

GH/IGF-I Axis Crosstalk with Thyroid Hormones

The functional integrity of the somatotropic and thyroid axes are mutually dependent, with hormones from each system influencing the synthesis, secretion, and action of the other. nih.gov Thyroid hormones are essential for normal growth hormone synthesis and secretion. nih.gov This relationship is critical for normal growth and development, particularly linear bone growth, where both GH and thyroid hormones play crucial roles. nih.gov

Thyroid hormones, particularly triiodothyronine (T3), exert a permissive effect on GH secretion. nih.gov They are necessary for optimal GH gene expression in the pituitary gland and for the pituitary's responsiveness to Growth Hormone-Releasing Hormone (GHRH). nih.govoup.com In states of hypothyroidism, or thyroid hormone deficiency, GH secretion is often impaired, which can contribute to the growth failure seen in hypothyroid children. nih.govnih.gov Conversely, physiological levels of thyroid hormones are required to maintain normal pituitary GH secretion through their direct stimulatory actions. emjreviews.com However, excessive thyroid hormone levels, as seen in hyperthyroidism, can lead to an increase in hypothalamic somatostatin (B550006), which in turn suppresses pituitary GH secretion. emjreviews.com

The influence is bidirectional, as GH also impacts thyroid gland function and thyroid hormone metabolism. oup.com GH can increase the peripheral conversion of thyroxine (T4), the primary hormone produced by the thyroid gland, into the more biologically active T3. oup.comnih.gov This is achieved by stimulating the activity of type 2 iodothyronine deiodinase, an enzyme that facilitates this conversion. nih.gov Studies have shown that GH treatment can lead to a decrease in serum T4 and an increase in T3 levels. nih.govnih.gov This interaction underscores the importance of monitoring thyroid function in individuals receiving GH therapy, as it can sometimes unmask underlying central hypothyroidism. nih.govresearchgate.net

The interplay between these two axes is summarized in the table below, highlighting the reciprocal nature of their regulation.

Interacting HormoneEffect on GH/IGF-I AxisEffect on Thyroid Axis
Thyroid Hormones (T3/T4) - Essential for normal GH synthesis and secretion.- Potentiates the effect of GHRH on the pituitary.- Excess can suppress GH secretion via increased somatostatin.- Regulates its own production via feedback to the hypothalamus and pituitary.
Growth Hormone (GH) - Regulates its own secretion via negative feedback (mediated by IGF-I).- Increases peripheral conversion of T4 to T3.- Can depress the secretion of Thyroid-Stimulating Hormone (TSH). oup.com

GH/IGF-I Axis Crosstalk with Adrenal Hormones (e.g., Cortisol)

The relationship between the GH/IGF-I axis and adrenal hormones, particularly the glucocorticoid cortisol, is complex and dose-dependent. Normal physiological levels of cortisol are necessary for maintaining the structural and functional integrity of the somatotropic axis. e-enm.org Adequate cortisol levels are part of the hormonal milieu that ensures normal GH secretion and bone accumulation during childhood. nih.gove-enm.org

However, excess cortisol, a condition known as hypercortisolism (as seen in Cushing's syndrome), has a well-documented inhibitory effect on linear growth. e-enm.org This is primarily due to the suppression of the GH/IGF-I axis at multiple levels. oup.com High levels of glucocorticoids can inhibit GH secretion from the pituitary gland and also interfere with the action of GH and IGF-I at the growth plate. nih.govemjreviews.com Both endogenous and exogenous hypercortisolism can lead to reduced GH secretion and subsequently, decreased somatic growth. oup.com

Conversely, GH also influences cortisol metabolism. GH therapy can reduce the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for converting inactive cortisone (B1669442) to active cortisol in tissues like the liver and adipose tissue. taylorandfrancis.com This can lead to a reduction in the availability of administered hydrocortisone (B1673445) in patients on replacement therapy. nih.gov Therefore, in individuals with GH deficiency who are also receiving hydrocortisone replacement, the initiation of GH therapy may unmask a state of central hypoadrenalism. taylorandfrancis.com

The intricate relationship between GH and cortisol is further detailed by their counter-regulatory roles in response to hypoglycemia. Both hormones are released during prolonged hypoglycemia to help restore normal blood glucose levels by limiting glucose utilization and promoting glucose production. ncert.nic.in

ConditionEffect on GH SecretionEffect on Cortisol Metabolism
Normal Cortisol Levels Permissive and necessary for normal GH secretion. nih.govGH can modulate cortisol availability at the tissue level. nih.gov
Excess Cortisol (Hypercortisolism) Inhibits GH secretion from the pituitary. oup.comN/A
GH Deficiency N/AMay lead to enhanced conversion of cortisone to cortisol. taylorandfrancis.com
GH Therapy N/ACan reduce the conversion of cortisone to cortisol, potentially unmasking hypoadrenalism. taylorandfrancis.com

GH/IGF-I Axis Crosstalk with Gonadal Steroids (e.g., Estrogens, Androgens)

The significant increase in growth velocity during puberty is a direct result of the complex and synergistic interactions between the GH/IGF-I axis and gonadal steroids, namely estrogens and androgens (like testosterone). nih.gov Both the hypothalamic-pituitary-gonadal (HPG) and the hypothalamic-pituitary-somatotropic (HPS) axes are strongly interconnected. researchgate.net

Sex steroids, particularly estrogen, are potent stimulators of GH secretion. e-enm.org During puberty, the rise in gonadal steroids leads to a marked increase in the amplitude of GH pulses, which in turn drives the pubertal growth spurt. nih.gov Interestingly, it is now understood that estrogen is the principal driver of this increased GH production in both sexes. youtube.com In males, testosterone (B1683101) exerts its effect on GH secretion largely after being converted to estradiol (B170435) by the enzyme aromatase. nih.gov

While estrogens stimulate GH secretion, their effect on IGF-I is more complex and depends on the route of administration. Oral estrogens, due to their first-pass metabolism in the liver, have been shown to suppress hepatic IGF-I production. nih.govresearchgate.net This leads to a state of relative GH resistance, which is compensated for in healthy individuals by a further increase in GH secretion. nih.gov In contrast, transdermal estrogen administration does not have the same inhibitory effect on IGF-I. healthline.com

Androgens, such as testosterone, also play a crucial role in the pubertal growth spurt and have significant anabolic effects on muscle and bone. taylorandfrancis.comnih.gov Testosterone can enhance the effect of GH in increasing IGF-I levels and also exerts its own anabolic effects that are independent of GH action. diabetesjournals.org Both GH and testosterone are necessary for the optimal increase in lean body mass and for the full growth-promoting effects seen during puberty. oup.com A certain level of androgens appears to be essential for ensuring hepatic IGF-I production. nih.gov

HormoneEffect on GH SecretionEffect on IGF-I LevelsAnabolic Effects
Estrogens Potent stimulators, increasing GH pulse amplitude. nih.gove-enm.orgOral administration suppresses hepatic IGF-I production; transdermal does not. nih.govresearchgate.netLess direct anabolic effect on protein synthesis compared to androgens. youtube.com
Androgens (Testosterone) Stimulatory effect, largely mediated by aromatization to estrogen. nih.govStimulates IGF-I production and enhances the effect of GH on IGF-I. nih.govdiabetesjournals.orgPotent anabolic effects on muscle and bone, both dependent and independent of GH. oup.comdiabetesjournals.org

GH Interactions with Insulin (B600854) and Glucagon (B607659)

Growth hormone plays a significant, yet complex, role in the regulation of glucose metabolism, often acting as a counter-regulatory hormone to insulin. nih.govnih.gov Its effects are multifaceted, influencing insulin sensitivity, insulin secretion, and the actions of glucagon.

To compensate for this GH-induced insulin resistance and the resulting increase in blood glucose, the pancreas increases its secretion of insulin. nih.govemjreviews.com GH also has a direct effect on adipose tissue, stimulating lipolysis, which is the breakdown of stored fats into free fatty acids (FFAs). nih.govnih.gov The subsequent increase in circulating FFAs can further contribute to insulin resistance by interfering with insulin signaling pathways. nih.gov While GH itself induces insulin resistance, its downstream mediator, IGF-I, has insulin-like effects and can improve glucose homeostasis. nih.gov

Glucagon, another pancreatic hormone, works in concert with GH as a counter-regulatory hormone to prevent hypoglycemia (low blood sugar). nih.gov During periods of fasting or hypoglycemia, both glucagon and GH levels rise. oup.com Glucagon's primary role is to stimulate the liver to release glucose, a process that is complemented by the actions of GH. taylorandfrancis.com However, studies have shown that the diabetogenic action of GH is not directly mediated by an effect on glucagon secretion. nih.gov Instead, they act as part of a redundant system to ensure glucose availability, particularly during prolonged periods of low blood sugar. nih.gov

HormonePrimary Role in Glucose MetabolismInteraction with GH
Insulin Lowers blood glucose by promoting its uptake and storage in tissues. nih.govGH antagonizes insulin's action, leading to insulin resistance and compensatory hyperinsulinemia. nih.govnih.gov
Glucagon Raises blood glucose by stimulating hepatic glucose production. ncert.nic.inBoth are counter-regulatory to insulin and are released during hypoglycemia. GH's diabetogenic effect is not directly mediated by glucagon. nih.govnih.gov

Advanced Research Methodologies and Techniques for Human Growth Hormone Analysis

Immunoassays for GH Detection and Quantitation in Research Settings (e.g., ELISA, Chemiluminescence)

Immunoassays are fundamental tools for the detection and quantification of human growth hormone (hGH) in research, offering high sensitivity and specificity. These assays rely on the principle of antibodies binding to specific epitopes on the hGH molecule.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying hGH in various biological samples, including serum, plasma, and cell culture supernatants. bioradiations.comyoutube.com The sandwich ELISA is a common format where a capture antibody, immobilized on a microplate, binds to hGH in the sample. A second, enzyme-conjugated detection antibody then binds to a different epitope on the captured hGH, forming a "sandwich." The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the concentration of hGH. bioradiations.comyoutube.comspringernature.com Commercially available ELISA kits offer a range of sensitivities, with some capable of detecting hGH concentrations as low as 1.6 pg/mL. springernature.comnih.gov

Chemiluminescence immunoassays (CLIA) represent another highly sensitive method for hGH quantification. nih.govlabwrench.com Similar to ELISA, CLIA often employs a sandwich format. However, the detection antibody is labeled with a chemiluminescent molecule. nih.gov An enzymatic reaction triggers the emission of light, and the intensity of this light is measured to determine the hGH concentration. nih.gov CLIA methods can achieve very low detection limits, with some assays reporting sensitivities below 0.002 μg/L. rsc.org These high-sensitivity assays are particularly valuable for detecting subtle changes in hGH levels and for differentiating between endogenous and recombinant hGH (rhGH), which is crucial in anti-doping research. dntb.gov.uamdpi.com For instance, specific CLIA have been developed using monoclonal antibodies that preferentially recognize either pituitary-derived hGH or rhGH, allowing for the calculation of ratios to detect rhGH administration. dntb.gov.uamdpi.com

Immunofunctional assays have also been developed to specifically quantify biologically active hGH. These assays are designed to detect only the hGH molecules that possess both binding sites necessary for receptor dimerization and subsequent signal transduction. rsc.org One such assay utilizes an immobilized monoclonal antibody against one binding site of hGH to capture the hormone, followed by the addition of a biotin-labeled recombinant GH-binding protein that recognizes the second binding site. rsc.org This method ensures that only functionally intact hGH is measured.

Immunoassay TechniquePrincipleTypical Application in GH ResearchReported Sensitivity
ELISA (Enzyme-Linked Immunosorbent Assay)Enzyme-conjugated antibody produces a colorimetric signal. bioradiations.comQuantification of hGH in serum, plasma, and cell culture. bioradiations.comDown to 1.6 pg/mL springernature.comnih.gov
CLIA (Chemiluminescence Immunoassay)Enzyme-catalyzed reaction produces light. nih.govHigh-sensitivity quantification, distinguishing between hGH isoforms. dntb.gov.uamdpi.com<0.002 µg/L rsc.org
Immunofunctional AssayDetects only hGH capable of binding to two receptor sites. rsc.orgQuantification of biologically active hGH. rsc.org0.1-100 µg/L rsc.org

Chromatographic Techniques for Isoform Separation and Purity Analysis (e.g., HPLC, Size Exclusion Chromatography)

Chromatographic techniques are indispensable for the separation and analysis of the various isoforms and variants of human growth hormone (hGH), as well as for assessing the purity of hGH preparations. High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC) are two of the most prominent methods used in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates molecules based on their differential interactions with a stationary phase. Several modes of HPLC are employed for hGH analysis:

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. It is effective in separating oxidized and deamidated forms of hGH from the native 22 kDa isoform. youtube.comnih.gov Isocratic elution with a mobile phase containing an organic modifier like n-propanol is often used. nih.gov RP-HPLC methods have been developed to achieve rapid analysis, with run times as short as 15 minutes. youtube.com

Hydrophobic Interaction Chromatography (HIC) is another technique that separates proteins based on hydrophobicity but under less denaturing conditions than RP-HPLC. HIC has been successfully used to separate N-terminal modified forms, such as methionyl-hGH, and proteolytically clipped forms of hGH. researchgate.netaffiniteinstruments.com

Ion-Exchange Chromatography (IEX) separates proteins based on their net charge. Anion-exchange chromatography can effectively separate deamidated hGH variants from the native form. researchgate.net Cation-exchange HPLC, particularly with a pH gradient, has been utilized to separate positional isomers of PEGylated rhGH.

Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius (size). This technique is particularly useful for identifying and quantifying aggregates, such as dimers and multimers, which can form during the production and storage of rhGH. SEC operates under mild conditions, which helps to preserve the native structure of the protein. The principle of SEC involves a column packed with porous beads. Larger molecules, like aggregates, are excluded from the pores and thus elute first, while smaller molecules, like the hGH monomer, enter the pores and have a longer retention time.

Chromatographic TechniqueSeparation PrincipleApplication in hGH AnalysisExamples of Separated Variants
Reversed-Phase HPLC (RP-HPLC)Hydrophobicity nih.govPurity analysis, separation of degradation products. youtube.comOxidized and deamidated forms. youtube.com
Hydrophobic Interaction Chromatography (HIC)Hydrophobicity (less denaturing) researchgate.netSeparation of modified forms. researchgate.netaffiniteinstruments.comMethionyl-hGH, clipped forms. researchgate.net
Ion-Exchange Chromatography (IEX)Net charge researchgate.netSeparation of charge variants. researchgate.netDeamidated forms, PEGylated isomers. researchgate.net
Size Exclusion Chromatography (SEC)Hydrodynamic radius (size)Detection of aggregates.Dimers and multimers.

Surface Plasmon Resonance Imaging (SPRi) and Nano-SPRi for Biomolecular Interaction Studies

Surface Plasmon Resonance (SPR) and its imaging-based counterpart, SPRi, are powerful, label-free techniques for studying biomolecular interactions in real-time. bioradiations.com These methods are used to determine the kinetics (association and dissociation rates) and affinity of the interaction between hGH and its receptor (GHR), as well as with binding proteins and antibodies.

The fundamental principle of SPR involves the detection of changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. nih.gov When one molecule (the ligand, e.g., GHR) is immobilized on the sensor surface and another molecule (the analyte, e.g., hGH) is flowed over it, the binding event causes a change in mass at the surface, which in turn alters the refractive index. This change is detected as a shift in the angle of minimum reflectivity of polarized light. nih.gov

SPRi allows for the simultaneous monitoring of multiple binding events on a single sensor chip, making it a high-throughput technique. nih.gov This is particularly advantageous for comparing the binding of different hGH isoforms or mutants to the GHR.

Nano-SPRi is an advancement of the SPRi technique that incorporates nanoparticles, such as quantum dots, to amplify the signal. labwrench.com In a typical Nano-SPRi setup for hGH detection, a sandwich assay format is used. After the hGH binds to a capture antibody on the sensor surface, a second detection antibody conjugated to quantum dots is introduced. The high mass of the quantum dots significantly enhances the SPR signal, thereby increasing the sensitivity of the assay. labwrench.com

A comparative study of SPRi, Nano-SPRi, and ELISA for the detection of recombinant hGH (rhGH) in spiked human serum found that while ELISA is a reliable technique, SPRi and Nano-SPRi offer the advantage of faster analysis times. nih.gov The study also highlighted the potential for real-time monitoring and multiplexing with SPR-based methods. nih.gov

TechniquePrincipleKey Advantage in GH ResearchFinding from Comparative Study with ELISA
SPRi (Surface Plasmon Resonance Imaging)Label-free, real-time detection of changes in refractive index upon molecular binding. nih.govAllows for simultaneous monitoring of multiple interactions (multiplexing). nih.govFaster detection time compared to ELISA. nih.gov
Nano-SPRiSPRi with signal amplification using nanoparticles (e.g., quantum dots). labwrench.comIncreased detection sensitivity. labwrench.comGood correlation with ELISA for rhGH detection in serum. nih.gov

Gene Expression Profiling (e.g., RNA Sequencing, Microarrays) in GH Research

Gene expression profiling techniques, such as RNA sequencing (RNA-Seq) and DNA microarrays, are crucial for elucidating the molecular mechanisms of growth hormone (GH) action. These technologies allow for the simultaneous measurement of the expression levels of thousands of genes in a given cell or tissue sample, providing a global view of the transcriptional changes induced by GH.

DNA Microarrays have been used to investigate the effects of GH on gene expression in various tissues and cell types. In a typical microarray experiment, messenger RNA (mRNA) from GH-treated and control samples is reverse-transcribed into complementary DNA (cDNA), which is then labeled with fluorescent dyes. The labeled cDNA is hybridized to a microarray chip containing thousands of known gene sequences. The intensity of the fluorescence at each spot on the array corresponds to the expression level of that particular gene. Studies using microarrays have identified numerous GH-regulated genes in tissues like the liver, kidney, and heart, as well as in bone cells. For instance, a microarray analysis in GH-deficient mice identified T-box3 (Tbx3) as a novel transcription factor regulated by GH that plays a role in osteoblast proliferation.

RNA Sequencing (RNA-Seq) is a more recent and powerful technology for transcriptome profiling. Unlike microarrays, which are limited to the genes represented on the array, RNA-Seq can identify novel transcripts, alternative splicing events, and single nucleotide variants. In GH research, RNA-Seq has been used to study the gene expression changes in human podocytes treated with GH, revealing the upregulation of genes involved in inflammatory pathways. This technique has also been applied in pharmacogenomic studies to identify gene expression signatures in peripheral blood that may predict the response to recombinant hGH treatment in children with short stature.

These gene expression profiling studies have been instrumental in identifying novel downstream targets and signaling pathways of GH, contributing to a deeper understanding of its diverse physiological roles.

TechniquePrincipleApplication in GH ResearchKey Findings
DNA MicroarraysHybridization of fluorescently labeled cDNA to an array of known gene probes.Identifying GH-regulated genes in various tissues.Identified T-box3 as a GH-regulated transcription factor in osteoblasts.
RNA Sequencing (RNA-Seq)High-throughput sequencing of the entire transcriptome.Discovering novel GH-regulated genes and pathways, and predictive biomarkers.Revealed GH-induced inflammatory gene expression in podocytes.

Mutagenesis and Structural-Functional Studies of GH and GHR Interactions

Mutagenesis, coupled with structural and functional analyses, is a cornerstone of research into the interaction between human growth hormone (hGH) and its receptor (GHR). By systematically altering the amino acid sequence of hGH or GHR, researchers can identify key residues involved in binding and signal transduction.

Site-directed mutagenesis is a technique used to introduce specific mutations at defined positions in a protein. This has been extensively applied to map the binding interfaces of the hGH-GHR complex. For example, alanine-scanning mutagenesis, where individual amino acid residues are replaced with alanine, has been used to identify "hot spots" of binding energy at the hGH-GHR interface. These studies have revealed that hGH has two distinct binding sites for the GHR, site 1 and site 2, and that the dimerization of two GHR molecules by a single hGH molecule is essential for signal initiation.

Computational approaches are also employed to predict the effects of mutations on protein stability and binding affinity. These in silico methods can guide the design of mutagenesis experiments and help to interpret the functional consequences of mutations.

Functional studies of hGH mutants have provided insights into the specific roles of different residues and domains. For instance, mutagenesis of the 54-74 loop of hGH has been shown to selectively modify its biological activity mediated through lactogenic receptors, without proportionally affecting its binding to the somatogenic GHR. Similarly, studies on GHR mutants have investigated the role of glycosylation in receptor affinity and internalization. It was found that while glycosylation is necessary for maintaining a high-affinity binding site, it is not critical for the initiation of tyrosine phosphorylation following GH binding.

These structure-function studies have not only elucidated the molecular basis of the hGH-GHR interaction but have also been instrumental in the rational design of hGH variants with altered receptor binding properties, including GHR antagonists.

Mutagenesis ApproachDescriptionApplication in GH/GHR ResearchKey Insights Gained
Site-Directed MutagenesisIntroduction of specific amino acid changes.Mapping binding interfaces of hGH and GHR.Identified key residues for receptor binding and specificity.
Alanine-Scanning MutagenesisSystematic replacement of residues with alanine.Identifying energetic "hot spots" in the binding interface.Revealed critical residues for the hGH-GHR interaction.
Computational MutagenesisIn silico prediction of the effects of mutations.Guiding experimental design and interpreting results.Predicted the impact of mutations on protein stability and affinity.

Future Directions and Challenges in Human Growth Hormone Research

Elucidating Complex GH Signaling Network Dynamics and Crosstalk

The cellular actions of human growth hormone are initiated by its binding to the growth hormone receptor (GHR), a transmembrane protein that lacks intrinsic kinase activity. nih.gov This binding event triggers the activation of the associated Janus kinase 2 (JAK2), which in turn phosphorylates various intracellular substrates, initiating a cascade of signaling events. nih.govresearchgate.net The primary signaling pathways activated by GH include the Signal Transducer and Activator of Transcription (STAT), the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govqiagen.com

A significant challenge lies in understanding the dynamic interplay and crosstalk between these pathways, which collectively orchestrate the diverse biological effects of GH. qiagen.com For instance, the STAT5b transcription factor is a critical mediator of many of GH's effects on growth and metabolism through the regulation of a large number of GH-dependent genes. oup.com However, the precise mechanisms by which GH achieves specificity and coordinates the activation of multiple pathways remain to be fully elucidated.

Furthermore, the GH signaling network does not operate in isolation. It engages in significant crosstalk with other crucial signaling systems, most notably the insulin (B600854) signaling pathway. nih.gov The interaction is complex and context-dependent; transient insulin exposure can enhance GH-induced signaling, whereas prolonged exposure can be inhibitory. nih.gov Chronic exposure to high levels of GH can lead to insulin resistance by interfering with the insulin receptor/Insulin Receptor Substrate (IRS)/PI3K pathway. nih.gov Future research must focus on mapping these intricate connections to understand how the cellular response to GH is modulated by the broader signaling environment.

Key Research Questions:

How is the balance between different GH-activated signaling pathways (STAT, MAPK, PI3K/Akt) regulated in a time- and cell-type-specific manner?

What are the molecular mechanisms that govern the crosstalk between GH and insulin signaling pathways, and how does this interaction influence metabolic homeostasis?

Are there other significant signaling pathways that interact with the GH network, and what are the physiological consequences of these interactions?

Understanding Differential Tissue-Specific GH Actions and Receptor Regulation

Growth hormone exerts a wide array of effects that differ significantly across various target tissues, including the liver, adipose tissue, skeletal muscle, and bone. oup.com Historically, it was thought that many of GH's actions were indirect, mediated by insulin-like growth factor 1 (IGF-1) produced primarily in the liver. nih.gov However, it is now clear that GH also has direct, tissue-specific effects. nih.govjci.org For example, in the liver, GH stimulates the production of IGF-1 and influences glucose metabolism. nih.gov In adipose tissue, it promotes lipolysis, while in muscle, it can enhance protein synthesis. oup.comnews-medical.net

A major challenge is to understand the molecular basis for this tissue-specific responsiveness. Studies in mice have revealed differential sensitivities of various tissues to GH. nih.gov For instance, the liver and kidney are more sensitive to GH than white adipose tissue, heart, and muscle. nih.gov Interestingly, these differences in sensitivity are not simply explained by the levels of the GH receptor (GHR) in these tissues, suggesting more complex regulatory mechanisms are at play. nih.gov The abundance of signaling molecules, such as STAT5, appears to correlate with the maximal responsiveness of a tissue. nih.gov

The regulation of GHR expression and function is also a critical area of investigation. The human GHR gene is complex, with multiple promoters and alternative splicing leading to various 5' untranslated regions, allowing for intricate regulation of its expression. nih.gov Factors such as nutritional status, other hormones, and developmental stage all influence GHR gene expression. nih.gov The generation of tissue-specific GHR knockout mouse models has been instrumental in dissecting the specific roles of GH action in different tissues, such as liver, adipocytes, intestine, bone, and brain. nih.govaem-sbem.com

TissuePrimary Direct Actions of GHKey Research Findings from Tissue-Specific GHR KO Mice
Liver Stimulates IGF-1 production, promotes gluconeogenesis and glycogenolysis. oup.comnih.govLiver-specific GHR knockout leads to very low circulating IGF-1, reduced body size, and altered glucose homeostasis. nih.govnih.gov
Adipose Tissue Stimulates lipolysis and reduces lipid uptake. oup.comnews-medical.netAdipocyte-specific GHR ablation can have a positive effect on glucose metabolism and insulin sensitivity. nih.gov
Skeletal Muscle Promotes amino acid uptake and protein synthesis; can induce insulin resistance. jci.orgnews-medical.netnih.govMuscle-specific GHR knockout results in impaired muscle development and insulin resistance. jci.org
Bone Promotes chondrocyte and osteoblast activity to increase bone growth. news-medical.netThe specific contributions of direct GH versus indirect IGF-1 action on bone are still being actively investigated. nih.gov
Brain Influences neuroendocrine functions, metabolism, and cognition. nih.govDisruption of GHR in specific neurons leads to distinct metabolic effects, particularly under conditions of caloric restriction. nih.gov

Advanced Genetic and Epigenetic Studies of the GH Axis

The integrity of the growth hormone-releasing hormone (GHRH)-GH-IGF-1 axis is essential for normal growth and development. Genetic mutations at various points along this axis can lead to growth disorders. nih.govnih.gov Inactivating mutations have been identified in genes encoding pituitary transcription factors (e.g., POU1F1, PROP1), the GHRH receptor (GHRHR), GH itself (GH1), and the GH receptor (GHR), leading to conditions ranging from isolated GH deficiency to combined pituitary hormone deficiencies and GH insensitivity (Laron syndrome). nih.govscielo.brwikipedia.org A continuing challenge is to identify and characterize the full spectrum of genetic variations that contribute to the diversity of human growth patterns. nih.gov

Beyond the primary DNA sequence, epigenetic modifications are emerging as crucial regulators of the GH axis. nih.govmdpi.com Epigenetic mechanisms, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying genetic code. mdpi.com Research has shown that GH itself can induce rapid and dramatic changes in the chromatin landscape of target genes in the liver. oup.comovid.com For instance, GH treatment leads to enhanced histone acetylation at the promoters of genes like IGF1, Socs2, and Cish, making the DNA more accessible for transcription. oup.com

Furthermore, epigenetic variations, such as the methylation status of the IGF1 gene promoter, have been shown to be significant modulators of individual GH sensitivity. nih.govresearchgate.net This highlights the importance of considering both genetic and epigenetic factors when evaluating GH function. Future research will likely involve genome-wide association studies (GWAS) and methylome-wide association studies (MWAS) to identify novel genetic and epigenetic markers associated with GH sensitivity and growth disorders. nih.gov Understanding these regulatory layers is critical, as epigenetic marks are potentially reversible, opening up new avenues for therapeutic intervention. nih.govmdpi.com

Role of GH in Integrated Physiological Systems and Systemic Homeostasis

Growth hormone's influence extends far beyond linear growth, playing a vital role in the lifelong maintenance of systemic homeostasis. emjreviews.comresearchgate.net It is a key regulator of intermediary metabolism, affecting carbohydrates, lipids, and proteins. emjreviews.comdoaj.org GH generally acts to increase circulating glucose levels by stimulating hepatic glucose production and inducing insulin resistance in peripheral tissues. emjreviews.combioscientifica.com It also potently stimulates lipolysis, mobilizing stored fats for energy and thereby sparing proteins from oxidation. emjreviews.comresearchgate.net This intricate metabolic regulation is crucial during periods of metabolic stress, such as fasting or hypoglycemia, where GH helps to maintain energy balance and prevent dangerously low blood sugar levels. bioscientifica.comnih.gov

The homeostatic functions of GH are also evident in its regulation of fluid and electrolyte balance. GH can promote sodium retention, in part by activating the renin-angiotensin system and through direct actions on the kidney. bioscientifica.comnih.gov This action is important for maintaining plasma volume. nih.gov

Physiological SystemRole of Growth HormoneKey Research Findings
Metabolism Regulates carbohydrate, lipid, and protein metabolism. emjreviews.comIncreases hepatic glucose production, stimulates lipolysis, and promotes protein synthesis. emjreviews.combioscientifica.com Essential for metabolic adaptation to fasting. researchgate.net
Fluid & Electrolyte Balance Promotes sodium and water retention. bioscientifica.comnih.govActivates the renin-angiotensin system and has direct renal effects to maintain plasma volume. nih.gov
Central Nervous System Influences cognition, behavior, and neuroendocrine function. nih.govdiva-portal.orgGHR is expressed in key brain regions like the hypothalamus, regulating energy balance and stress responses. nih.gov
Cardiovascular System Impacts cardiac function and structure. researchgate.netContributes to the regulation of cardiac energy metabolism.
Immune System Modulates immune cell function. researchgate.netGHR is expressed on immune cells, suggesting a role in immune surveillance and response.

Q & A

Q. What gaps exist in understanding HGH’s role in neurodevelopment?

  • Answer : Limited data on blood-brain barrier penetration and CNS receptor distribution. Preclinical models using GH-transgenic mice show improved hippocampal neurogenesis but lack human applicability. Future studies should integrate cerebrospinal fluid (CSF) sampling in pediatric trials and functional MRI to map cognitive outcomes .

Tables for Key Comparisons

Table 1 : Recombinant HGH Production Systems

ParameterE. coliMammalian (CHO)
YieldHigh (~1–3 g/L)Low (~0.1–0.5 g/L)
Post-translational modificationsNoneNative-like (disulfide bonds, glycosylation)
CostLowHigh
Clinical useNon-critical therapiesCritical indications (e.g., GHD)
Sources:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.